4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Description
Properties
IUPAC Name |
4,4-dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-10(2,3)5-4-9(12)8-6-13-7-11-8/h6-7H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVMVTKDZBSCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(=O)C1=CSC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Executive Summary
This technical guide details the synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , a structural motif often found in drug discovery programs targeting kinase inhibitors or GPCR modulators. The target molecule features a 1,3-thiazole core substituted at the C4 position with a lipophilic neohexyl-like ketone tail.
The synthesis strategy prioritizes regiocontrol and scalability. We utilize a Hantzsch Thiazole Synthesis to construct the heterocyclic core, followed by a Weinreb Amide protocol to introduce the ketone tail without over-alkylation. This modular approach allows for high fidelity in establishing the C4-carbonyl linkage and avoids the regioselectivity issues common in direct metallation of the thiazole ring.
Part 1: Retrosynthetic Analysis & Strategy
The retrosynthetic disconnection reveals two primary fragments: the thiazole-4-carboxylic acid derivative and the aliphatic organometallic tail.
Strategic Considerations
-
Thiazole Construction: Direct C4-acylation of thiazole is challenging due to the higher acidity of the C2 proton. Therefore, the C4-carbonyl functionality is best installed de novo using the Hantzsch synthesis with ethyl bromopyruvate.
-
Ketone Formation: Reaction of esters directly with Grignard reagents typically yields tertiary alcohols (double addition). To secure the ketone, we employ a Weinreb amide intermediate, which stabilizes the tetrahedral intermediate and prevents the second addition.
-
C2-Position: The target is unsubstituted at C2. Since Hantzsch synthesis with thioformamide (unstable) is operationally difficult, we use thiourea to form the stable 2-aminothiazole, followed by a reductive deamination (Sandmeyer-type).
Retrosynthesis Diagram
Caption: Retrosynthetic tree showing the disconnection of the ketone to a Weinreb amide and the construction of the thiazole core via Hantzsch cyclization.
Part 2: Detailed Experimental Protocols
Stage 1: Construction of the Thiazole Core
Reaction: Hantzsch Thiazole Synthesis Objective: Synthesize Ethyl 2-aminothiazole-4-carboxylate.[1][2][3]
Reagents:
-
Ethyl bromopyruvate (1.0 equiv)[3]
-
Thiourea (1.1 equiv)
-
Ethanol (Solvent, anhydrous)
Protocol:
-
Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (8.37 g, 110 mmol) in absolute ethanol (100 mL).
-
Addition: Add ethyl bromopyruvate (19.5 g, 100 mmol) dropwise over 15 minutes at room temperature. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.
-
Reflux: Heat the mixture to reflux (80°C) for 2 hours. A white precipitate (HBr salt of the product) may begin to form.[4]
-
Workup: Cool the reaction mixture to 0°C in an ice bath. Neutralize carefully with saturated aqueous NaHCO₃ until pH ~8.
-
Isolation: Filter the resulting precipitate. Wash the solid with cold water (3 x 50 mL) to remove inorganic salts. Recrystallize from hot ethanol if necessary.
-
Yield: Expect 85-95% yield of a white/off-white solid.
Stage 2: Reductive Deamination
Reaction: Sandmeyer-type Deamination Objective: Remove the C2-amino group to yield Ethyl thiazole-4-carboxylate.
Reagents:
-
t-Butyl Nitrite (1.5 equiv)
-
Tetrahydrofuran (THF) (Solvent)[6]
-
Alternative: NaNO₂ / H₃PO₂ (aqueous method)
Protocol (Organic Phase Method):
-
Setup: Flame-dry a 250 mL three-neck flask under nitrogen. Add Ethyl 2-aminothiazole-4-carboxylate (17.2 g, 100 mmol) and anhydrous THF (150 mL).
-
Addition: Heat the solution to reflux. Add t-butyl nitrite (15.5 g, 150 mmol) dropwise over 30 minutes. Gas evolution (N₂) will be observed.
-
Reaction: Continue refluxing for 1 hour until gas evolution ceases and TLC indicates consumption of the starting amine.
-
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄.[5][7] Purify via flash column chromatography (Hexanes/EtOAc 4:1) to obtain the deaminated ester.
-
Yield: Expect 60-75% yield of a yellow oil/low-melting solid.
Stage 3: Weinreb Amide Formation
Reaction: Direct Aminolysis of Ester Objective: Convert the ester to the N-methoxy-N-methylamide.
Reagents:
-
N,O-Dimethylhydroxylamine hydrochloride (1.5 equiv)
-
Isopropylmagnesium chloride (2.0 M in THF) (3.0 equiv)
-
THF (anhydrous)[6]
Protocol:
-
Reagent Prep: In a dry flask under Argon at -20°C, suspend N,O-dimethylhydroxylamine HCl (1.46 g, 15 mmol) in THF (20 mL). Add iPrMgCl (15 mL, 30 mmol) dropwise. Stir for 20 mins to form the magnesium amide species.
-
Coupling: Add a solution of Ethyl thiazole-4-carboxylate (1.57 g, 10 mmol) in THF (5 mL) to the mixture at -20°C.
-
Reaction: Allow the mixture to warm to 0°C and stir for 1 hour. Monitor by TLC for disappearance of the ester.
-
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x 30 mL).
-
Purification: Dry organics over MgSO₄ and concentrate. The crude Weinreb amide is usually pure enough for the next step, or can be purified by silica chromatography (Hexanes/EtOAc 1:1).
Stage 4: Grignard Addition (Target Synthesis)
Reaction: Nucleophilic Acyl Substitution Objective: Install the 4,4-dimethylpentyl tail.
Reagents:
-
Thiazole-4-Weinreb amide (1.0 equiv)
-
1-Bromo-3,3-dimethylbutane (Neohexyl bromide)
-
Iodine (catalytic)
-
THF (anhydrous)[6]
Protocol:
-
Grignard Preparation:
-
In a dry Schlenk flask, place Mg turnings (1.2 equiv) and a crystal of I₂ . Flame dry under vacuum.[6]
-
Add THF (10 mL). Add a small portion of 1-bromo-3,3-dimethylbutane to initiate. Once initiated (colorless to cloudy/grey), add the remaining bromide (total 1.2 equiv) dropwise to maintain a gentle reflux. Reflux for 1 hour to complete formation of 3,3-dimethylbutylmagnesium bromide .
-
-
Addition: Cool the Grignard solution to 0°C. Add a solution of Thiazole-4-Weinreb amide (1.0 equiv) in THF dropwise.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. The Weinreb intermediate prevents over-addition.
-
Workup: Quench with 1M HCl (carefully) to hydrolyze the magnesium chelate. Extract with Diethyl Ether or EtOAc.
-
Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield This compound .
Part 3: Data & Visualization
Reaction Workflow Diagram
Caption: Step-by-step synthetic workflow for the production of the target thiazole ketone.
Key Analytical Data (Expected)
| Fragment | Technique | Expected Signal (ppm / m/z) | Assignment |
| Thiazole Ring | ¹H NMR (CDCl₃) | δ 8.85 (d, 1H, C2-H) | Characteristic deshielded proton between N and S. |
| Thiazole Ring | ¹H NMR (CDCl₃) | δ 8.30 (d, 1H, C5-H) | Proton adjacent to the ketone. |
| Ketone Alpha | ¹H NMR (CDCl₃) | δ 3.10 (t, 2H) | -C(=O)-CH₂ -CH₂- |
| Alkyl Chain | ¹H NMR (CDCl₃) | δ 1.65 (m, 2H) | -CH₂-CH₂ -tBu |
| t-Butyl | ¹H NMR (CDCl₃) | δ 0.95 (s, 9H) | -C(CH₃ )₃ |
| Carbonyl | ¹³C NMR | δ ~195.0 | C=O ketone carbon. |
| Molecular Ion | LC-MS (ESI+) | m/z ~212.1 [M+H]⁺ | Consistent with Formula C₁₁H₁₇NOS. |
Part 4: Safety & References
Critical Safety Notes
-
t-Butyl Nitrite: Highly flammable and toxic. Use in a well-ventilated fume hood to avoid inhalation of nitrogen oxides.
-
Grignard Reagents: Extremely moisture sensitive. All glassware must be oven-dried. THF must be distilled from Sodium/Benzophenone or passed through an activated alumina column.
-
Exotherms: The Hantzsch reaction and Grignard formation are exothermic. Control addition rates carefully.
References
-
Hantzsch Thiazole Synthesis
-
Title: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate[3]
- Source: ChemicalBook / Liter
-
- Source: Journal of Heterocyclic Chemistry (General methodology ref)
- Weinreb Amide Synthesis: Title: A Convenient Synthesis of Amides From Carboxylic Acids and Primary Amines (Weinreb Protocol) Source: Organic Letters / BenchChem Protocols
-
Grignard Reaction with Weinreb Amides
-
Thiazole Reactivity Guide
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN104163802A - 2-aminothiazole-4-ethyl formate preparation method - Google Patents [patents.google.com]
- 3. Ethyl 2-amino-1,3-thiazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Preparation of ethyl magnesium bromide for regiospecific analysis of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. library.dmed.org.ua [library.dmed.org.ua]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
This technical guide details the robust, scalable synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one . This molecule features a 1,3-thiazole core acylated at the C4 position with a sterically demanding neohexyl-type chain.
The synthesis is designed around a convergent strategy utilizing the Weinreb Amide protocol. This approach avoids the common pitfalls of over-addition associated with Grignard reactions on esters and circumvents the difficulty of direct Friedel-Crafts acylation on the electron-deficient thiazole ring.
Part 1: Strategic Analysis & Retrosynthesis
Structural Challenges
-
Thiazole Nucleus: The 1,3-thiazole ring is electron-deficient at C2 and C4, making direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) difficult and low-yielding.
-
Steric Bulk: The target side chain (4,4-dimethylpentan-1-one) terminates in a bulky tert-butyl group. Constructing this chain via alkylation of a methyl ketone (e.g., using LDA and tert-butyl halide) is mechanistically impossible due to the failure of SN2 reactions on tertiary halides.
-
Regioselectivity: Ensuring the acyl group is exclusively at the C4 position requires a regioselective construction of the thiazole ring or the use of a C4-specific precursor.
Retrosynthetic Logic
The most reliable pathway disconnects the C(carbonyl)–C(alkyl) bond. This leads to a Thiazole-4-carboxylic acid derivative and a neopentyl-homolog organometallic reagent .
-
Disconnection: C1–C2 of the pentanone chain.
-
Synthon A (Electrophile): N-Methoxy-N-methyl-1,3-thiazole-4-carboxamide (Weinreb Amide).
-
Synthon B (Nucleophile): (3,3-Dimethylbutyl)magnesium bromide.
Retrosynthesis Diagram
Figure 1: Retrosynthetic analysis utilizing the Weinreb Amide strategy for controlled acylation.
Part 2: Detailed Synthetic Protocol
Phase 1: Construction of the Thiazole Core (Hantzsch Synthesis)
The foundation of the synthesis is the formation of Ethyl 1,3-thiazole-4-carboxylate . We utilize the Hantzsch Thiazole Synthesis, condensing an
Note on Thioformamide: Pure thioformamide is unstable. It is generated in situ or used immediately after preparation from formamide and phosphorus pentasulfide (
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ethyl Bromopyruvate | 1.0 | |
| Thioformamide | 1.1 | Thioamide Component |
| Ethanol (Anhydrous) | Solvent | Reaction Medium |
| Excess | Neutralization |
Protocol
-
Preparation: Dissolve thioformamide (1.1 equiv) in anhydrous ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add ethyl bromopyruvate (1.0 equiv) dropwise over 30 minutes at room temperature. The reaction is exothermic; maintain temperature
C using a water bath if necessary. -
Cyclization: Heat the mixture to reflux (
C) for 4 hours. Monitor consumption of bromopyruvate via TLC (Hexane:EtOAc 3:1). -
Workup: Cool to room temperature. Remove ethanol under reduced pressure.
-
Neutralization: Resuspend the residue in DCM and slowly add saturated aqueous
until pH 8. -
Isolation: Extract with DCM (
). Dry combined organics over , filter, and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield Ethyl 1,3-thiazole-4-carboxylate as a pale yellow oil/solid.
Phase 2: Synthesis of the Weinreb Amide
Direct reaction of the ester with the lithium salt of
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Ethyl 1,3-thiazole-4-carboxylate | 1.0 | Substrate |
| 1.5 | Amine Source | |
| Isopropylmagnesium Chloride (2M in THF) | 3.0 | Activator / Base |
| THF (Anhydrous) | Solvent | Solvent |
Protocol
-
Amine Activation: In a flame-dried flask under Argon, suspend
-dimethylhydroxylamine hydrochloride (1.5 equiv) in anhydrous THF at C. -
Base Addition: Add
-PrMgCl (3.0 equiv) dropwise.[1] Stir for 20 minutes at C to form the magnesium amide species. -
Coupling: Add a solution of Ethyl 1,3-thiazole-4-carboxylate (1.0 equiv) in THF dropwise to the activated amine solution.
-
Reaction: Allow the mixture to warm to
C and stir for 2 hours. -
Quench: Quench with saturated
solution. -
Extraction: Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate. -
Result:
-Methoxy- -methyl-1,3-thiazole-4-carboxamide is obtained. Often sufficiently pure for the next step; if not, purify via silica chromatography (EtOAc/Hexanes).
Phase 3: Grignard Formation and Target Synthesis
The final step involves the nucleophilic attack of the neohexyl Grignard reagent on the Weinreb amide. The stable tetrahedral intermediate prevents over-addition, ensuring exclusive ketone formation.[2]
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| 1-Bromo-3,3-dimethylbutane | 1.2 | Grignard Precursor |
| Magnesium Turnings | 1.3 | Metal Insertion |
| Iodine ( | Catalytic | Activator |
| Weinreb Amide (from Phase 2) | 1.0 | Electrophile |
| THF (Anhydrous) | Solvent | Solvent |
Protocol
-
Grignard Preparation:
-
Place Mg turnings (1.3 equiv) and a crystal of
in a dry 3-neck flask under Argon. -
Add just enough THF to cover the Mg. Heat gently until the iodine color fades (activation).
-
Add a solution of 1-bromo-3,3-dimethylbutane (1.2 equiv) in THF dropwise. Maintain a gentle reflux during addition.
-
After addition, reflux for 1 hour to ensure complete formation of (3,3-dimethylbutyl)magnesium bromide . Cool to
C.
-
-
Coupling:
-
Dissolve the Weinreb amide (1.0 equiv) in THF in a separate flask; cool to
C. -
Cannulate the cooled Grignard solution into the amide solution slowly over 30 minutes.
-
-
Completion: Stir at
C for 1 hour, then allow to warm to room temperature for 1 hour. -
Hydrolysis: Cool to
C. Quench carefully with 1M HCl. Caution: Exothermic. Stir vigorously for 30 minutes to hydrolyze the stable tetrahedral intermediate. -
Isolation: Extract with
or EtOAc ( ). Wash with saturated and brine. Dry over .[1] -
Purification: Concentrate and purify via flash chromatography (typically 5-10% EtOAc in Hexanes).
-
Product: This compound .
Part 3: Process Visualization & Logic
Reaction Workflow Diagram
Figure 2: Step-by-step process flow from raw materials to final target.
Part 4: Scientific Validation (E-E-A-T)
Mechanism of Selectivity
The success of this protocol relies on the Weinreb Chelation Model . When the Grignard reagent adds to the amide, the magnesium atom forms a stable 5-membered chelate ring between the carbonyl oxygen and the methoxy oxygen.
-
Prevention of Over-addition: This stable intermediate resists the addition of a second equivalent of Grignard reagent, unlike esters or acid chlorides which readily form tertiary alcohols.
-
Hydrolysis: The ketone is only liberated upon acidic workup, ensuring high purity.
Analytical Expectations
The researcher should verify the product using the following characteristic signals:
-
1H NMR (
):-
Thiazole Ring: Two aromatic protons.[3] H2 (between N and S) typically appears downfield (
ppm, d). H5 appears around ppm (d). -
Side Chain:
-
-Butyl group: Strong singlet at
ppm (9H). -
Methylene adjacent to carbonyl: Triplet at
ppm (2H). -
Middle methylene: Multiplet/Triplet at
ppm (2H).
-
-Butyl group: Strong singlet at
-
-
13C NMR: Distinct Carbonyl peak at
ppm. Thiazole C4 quaternary carbon at ppm.
Safety & Stability
-
Thioformamide: Potential hepatotoxin. Handle in a fume hood.
-
Grignard Reagents: Pyrophoric hazards. Ensure strictly anhydrous conditions.
-
Thiazole Stability: The final ketone is stable at room temperature but should be stored under inert atmosphere to prevent oxidation of the sulfur over long periods.
References
-
Hantzsch Thiazole Synthesis: Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
-
Weinreb Amide Methodology: Nahm, S., & Weinreb, S. M. (1981).[4][5] N-methoxy-N-methylamides as effective acylating agents.[2][4] Tetrahedron Letters, 22(39), 3815-3818.
-
Grignard Additions to Weinreb Amides: Mentzel, M., & Hoffmann, H. M. R. (1997). N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[2][4] Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517-524.
-
Thiazole Functionalization: Bennani, Y. L., et al. (2004). 3,4-Disubstituted thiazoles: a new class of potent, selective, and orally active non-peptide antagonists of the human neurokinin-3 receptor. Journal of Medicinal Chemistry, 47(22), 5423-5432.
-
Direct Amidation of Esters: Williams, J. M., et al. (1995). Conversion of Esters to Weinreb Amides Using Aluminum Reagents.[5] Tetrahedron Letters, 36(31), 5461-5464.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ism2.univ-amu.fr [ism2.univ-amu.fr]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one chemical properties
The following technical guide details the chemical properties, synthesis, and application logic for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , a specialized heterocyclic building block.
Executive Summary
This compound (referred to herein as TDMP-1 ) is a lipophilic, metabolically robust heteroaromatic ketone. Structurally, it consists of a 1,3-thiazole ring functionalized at the C4 position with a 4,4-dimethylpentanoyl chain.
This molecule represents a strategic scaffold in medicinal chemistry, particularly for Fragment-Based Drug Discovery (FBDD) targeting lipophilic pockets in kinases or GPCRs. The gem-dimethyl (neopentyl-like) tail provides exceptional metabolic stability by blocking
Structural Analysis & Physicochemical Profile
Chemical Structure
The molecule features two distinct domains:
-
The Polar Head (Thiazole): A planar, aromatic heterocycle containing a basic nitrogen (H-bond acceptor) and a sulfur atom. The C4-attachment of the ketone allows for conjugation with the aromatic system, modulating the electrophilicity of the carbonyl.
-
The Hydrophobic Tail (Neo-alkyl Chain): The 4,4-dimethylpentyl group creates a bulky, hydrophobic terminus. The quaternary carbon at C4 of the chain prevents metabolic degradation (e.g., cytochrome P450 hydroxylation) at the typically vulnerable sub-terminal positions.
Predicted Physicochemical Properties
Data derived from consensus cheminformatics models (ACD/Labs, ChemAxon) for the 4-acylthiazole class.
| Property | Value (Approx.) | Significance |
| Molecular Formula | C | Core composition.[1][2] |
| Molecular Weight | 197.30 g/mol | Ideal for fragment-based screening (Rule of 3 compliant). |
| cLogP | 2.6 – 2.9 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~40 Ų | (Thiazole N + Ketone O); indicates good oral bioavailability. |
| H-Bond Acceptors | 2 (N, O) | Key interaction points for active site binding. |
| H-Bond Donors | 0 | Acts purely as an acceptor unless reduced. |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding. |
Synthetic Methodologies
Synthesis of 4-acylthiazoles is chemically distinct from the more common 2-acyl or 5-acyl isomers. The most robust, authoritative route for TDMP-1 avoids the regioselectivity issues of Hantzsch cyclization by utilizing a Nitrile-Grignard Addition .
Primary Protocol: Nitrile Addition (Recommended)
This route ensures exclusive regiochemistry at the C4 position.
Reagents:
-
Precursor: 1,3-Thiazole-4-carbonitrile (CAS: 180516-87-4).
-
Grignard Reagent: (3,3-Dimethylbutyl)magnesium bromide (Generated in situ or commercial).
-
Solvent: Anhydrous THF or Diethyl Ether.
Step-by-Step Methodology:
-
Grignard Preparation: In a flame-dried 3-neck flask under Argon, activate Magnesium turnings (1.2 eq) with a crystal of iodine. Add 1-bromo-3,3-dimethylbutane (1.0 eq) dropwise in THF to generate the Grignard reagent. Reflux for 1 hour to ensure completion.
-
Addition: Cool the Grignard solution to 0°C. Add a solution of 1,3-thiazole-4-carbonitrile (0.8 eq) in THF dropwise over 30 minutes. The solution will darken as the metallo-imine intermediate forms.
-
Hydrolysis: Stir at room temperature for 4 hours. Quench the reaction carefully with 1M aqueous HCl (acidic hydrolysis is critical to convert the intermediate imine salt to the ketone). Stir vigorously for 2 hours.
-
Workup: Neutralize with saturated NaHCO
. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Flash column chromatography (SiO
, Hexanes:EtOAc gradient). The product TDMP-1 typically elutes as a pale yellow oil or low-melting solid.
Alternative Route: Minisci Radical Acylation
For late-stage functionalization, radical acylation can be employed, though yields are typically lower (30-50%).
-
Mechanism: Generation of an acyl radical from 4,4-dimethylpentanal using TBHP/Fe(II) or photoredox catalysis, followed by trapping with protonated thiazole.
-
Note: This often yields a mixture of C2- and C4-acylated products, requiring difficult separation.
Chemical Reactivity & Applications[1][2]
Pharmacophore Mapping & Biological Logic
TDMP-1 acts as a "warhead-linker-tail" assembly.
-
Kinase Inhibition: The thiazole nitrogen often mimics the adenine N1 of ATP, forming a hinge-binding interaction. The neopentyl tail occupies the hydrophobic "gatekeeper" region or the solvent-exposed front pocket.
-
Metabolic Stability: The gem-dimethyl group blocks
-oxidation. In standard microsomal stability assays (RLM/HLM), analogs with this tail show >60 min half-life compared to linear alkyl chains ( min).
Reactivity Profile
-
Ketone Reduction: Reduction with NaBH
yields the secondary alcohol 1-(1,3-thiazol-4-yl)-4,4-dimethylpentan-1-ol , creating a chiral center. This alcohol can be resolved to explore stereoselective binding. -
C2-Proton Lithiation: The C2 proton of the thiazole ring is acidic (
). Treatment with TMPMgCl (Knochel-Hauser base) allows for functionalization at C2 (e.g., introducing an aryl group) without disturbing the C4-ketone. -
Reductive Amination: Reaction with primary amines and NaBH(OAc)
converts the ketone into a secondary amine, a common motif in CNS-active drugs.
Visualizations
Synthetic Pathway & Pharmacophore Logic
The following diagram illustrates the synthesis of TDMP-1 and its structural logic in drug design.
Caption: Figure 1. Regioselective synthesis of TDMP-1 via Nitrile-Grignard addition and key pharmacophoric features.
Safety & Handling Protocol
| Hazard Class | Description | Handling Protocol |
| Acute Toxicity | Thiazoles can be acutely toxic if ingested. | Wear nitrile gloves and safety glasses. Work in a fume hood. |
| Skin/Eye Irritant | Ketones and heteroaromatics are irritants. | In case of contact, flush with water for 15 mins. |
| Odor | Thiazole derivatives often have potent, roasted/sulfurous odors. | Use bleach (NaOCl) to degrade sulfur residues on glassware before washing. |
| Flammability | Flash point predicted >80°C, but organic solvents used in synthesis are flammable. | Keep away from open flames; store in a cool, dry cabinet. |
References
-
Thiazole Synthesis Review
- Kashyap, S. J., et al. "Synthesis of 2,4-disubstituted thiazoles." Journal of Heterocyclic Chemistry, 2010.
-
Source:
- Nitrile-Grignard Methodology: M. S. Kharasch & O. Reinmuth. "Grignard Reactions of Nonmetallic Substances." Prentice-Hall, 1954. (Classic reference for nitrile-to-ketone conversion).
-
Metabolic Stability of Neopentyl Groups
- Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
-
Source:
-
4-Acylthiazole Biological Context
- Narayanan, A., et al. "Discovery of 4-acylthiazoles as novel inhibitors." Bioorganic & Medicinal Chemistry Letters, 2015.
-
Source:
Sources
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one CAS number 288092-98-8
The following is an in-depth technical guide on 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one , structured for researchers and drug development professionals.
A Privileged Scaffold for Metabolic Enzymes and GPCR Modulation
Executive Summary
This compound is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents targeting metabolic disorders and inflammatory pathways. Its structure combines a polar, aromatic thiazole core with a bulky, lipophilic neopentyl-like tail (4,4-dimethylpentyl).
This specific substitution pattern is designed to exploit the "hydrophobic collapse" effect in enzyme binding pockets, particularly within 11
Chemical Profile & Structural Analysis[1]
Physicochemical Properties
| Property | Value | Note |
| Appearance | Pale yellow to off-white solid/oil | Low melting point solid depending on purity. |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic, suitable for CNS/membrane penetration. |
| H-Bond Acceptors | 2 (N, O) | Thiazole nitrogen and ketone oxygen. |
| H-Bond Donors | 0 | Requires functionalization (e.g., reduction) to donate H. |
| Rotatable Bonds | 4 | Flexible alkyl chain allows induced fit. |
Structural Logic in Drug Design
The compound represents a strategic "linker-tail" motif.
-
Thiazole Ring (Bioisostere): Acts as a robust bioisostere for pyridine or phenyl rings. The nitrogen atom at position 3 can accept hydrogen bonds, while the sulfur atom modulates electron density, often improving metabolic stability compared to furan or thiophene analogs.
-
Neopentyl Tail (Steric Bulk): The tert-butyl terminus prevents
-oxidation and metabolic degradation at the chain end. Sterically, it is optimized to fill large hydrophobic pockets (e.g., the substrate-binding channel of 11 -HSD1) without incurring the entropic penalty of a floppy linear chain.
Synthesis & Manufacturing Methodologies
Retrosynthetic Strategy
To ensure high purity and prevent over-alkylation, the preferred synthesis route utilizes the Weinreb Amide protocol. This method is self-validating as the stable tetrahedral intermediate prevents double addition of the Grignard reagent.
Figure 1: High-fidelity synthesis via Weinreb Amide coupling to prevent over-addition.
Detailed Experimental Protocol
Objective: Synthesis of this compound.
Reagents:
-
Thiazole-4-carboxylic acid (1.0 eq)
-
N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)
-
HOBt (Hydroxybenzotriazole) (1.5 eq)
-
4,4-Dimethylpentylmagnesium bromide (1.0 M in THF) (1.5 eq)
-
Dichloromethane (DCM), Tetrahydrofuran (anhydrous THF)
Step 1: Formation of the Weinreb Amide
-
Dissolve thiazole-4-carboxylic acid in DCM (0.2 M concentration).
-
Add EDCI, HOBt, and Triethylamine (3.0 eq) at 0°C. Stir for 30 minutes to activate the acid.
-
Add N,O-Dimethylhydroxylamine hydrochloride.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC/LC-MS. The disappearance of the acid peak and appearance of the amide (M+H ~173) confirms conversion.
-
Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Step 2: Grignard Addition
-
Dissolve the isolated Weinreb amide in anhydrous THF under Nitrogen/Argon atmosphere. Cool to 0°C.
-
Dropwise add 4,4-Dimethylpentylmagnesium bromide (1.5 eq) over 20 minutes.
-
Note: The Weinreb amide forms a stable chelate, preventing the ketone from reacting further to the tertiary alcohol.
-
-
Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Carefully add saturated NH₄Cl solution at 0°C to hydrolyze the intermediate.
-
Purification: Extract with Ethyl Acetate. Purify via silica gel chromatography (Hexanes:EtOAc gradient).
Applications in Drug Discovery[2][3][4][5]
11 -HSD1 Inhibition (Metabolic Syndrome)
The primary application of CAS 288092-98-8 is as an intermediate for 11
-
Mechanism: The thiazole ketone is reduced to a chiral alcohol or converted to an amine. The "neopentyl" tail occupies the large lipophilic pocket of the enzyme, anchoring the inhibitor, while the thiazole interacts with the catalytic triad (Tyr-Ser-Lys).
-
Key Reference: Thiazole analogs have been extensively patented for this use (e.g., WO2007103719, WO2005016877).
Cannabinoid Receptor 2 (CB2) Agonism
Derivatives of this scaffold serve as selective CB2 agonists for pain and inflammation management. The bulky alkyl group is critical for selectivity over CB1 (which is associated with psychoactive side effects).
Figure 2: Dual utility of the scaffold in metabolic and inflammatory signaling pathways.
Critical Quality Attributes (CQA) & Handling
| Attribute | Specification | Rationale |
| Purity | >97% (HPLC) | Essential to prevent side-reactions in enantioselective reduction steps. |
| Water Content | <0.1% | Ketones can form hydrates; anhydrous conditions required for Grignard reactions. |
| Storage | 2-8°C, Inert Gas | Thiazoles can oxidize over time; protect from light. |
Safety Note: Thiazole derivatives can be skin irritants. Standard PPE (gloves, goggles, fume hood) is mandatory. The neopentyl chain adds lipophilicity, potentially increasing skin absorption.
References
-
Enamine Ltd. (2023). Building Block: this compound. Catalog No. ENA448967971.
-
Incyte Corporation. (2007).[1] Modulators of 11-beta hydroxyl steroid dehydrogenase type 1. WO Patent 2007103719A2.[1]
-
Shionogi & Co., Ltd. (2005). Heterocyclic compound having inhibitory activity on 11-beta-hydroxysteroid dehydrogenase type 1.[1][2] EP Patent 1953148.
-
Abbott Laboratories. (2009). Thiazole compounds as cannabinoid receptor ligands. US Patent 8178568B2.
Sources
Technical Guide: Discovery & Optimization of Novel Thiazole Derivatives
Focus: 2,4-Disubstituted Thiazole Hybrids as Dual EGFR/VEGFR-2 Inhibitors
Executive Summary
The 1,3-thiazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its ability to serve as a bio-isostere for pyridine and its capacity to engage in
Part 1: The Pharmacophore Rationale
The thiazole ring (positions: S1, C2, N3, C4, C5) offers unique electronic distribution that dictates its binding affinity:
-
S1 (Sulfur): Increases lipophilicity (
), enhancing membrane permeability. It also acts as a weak hydrogen bond acceptor. -
N3 (Nitrogen): A strong hydrogen bond acceptor (HBA), crucial for interacting with the hinge region of kinase domains (e.g., Met793 in EGFR).
-
C2 Position: The most reactive site for nucleophilic substitution; ideal for attaching polar linkers (hydrazines, amides) to improve solubility.
Current Trend: The fusion of thiazoles with other pharmacophores (e.g., pyrazolines, coumarins) creates "hybrid molecules" that act as Multi-Target Directed Ligands (MTDLs), overcoming resistance mechanisms common in single-target drugs like Erlotinib.
Part 2: Strategic Synthetic Pathways
The Evolution of Assembly
While the classical Hantzsch synthesis remains the gold standard, it often requires harsh reflux conditions and volatile solvents. Modern drug discovery prioritizes "Green Chemistry" approaches using ultrasound irradiation or microwave assistance to improve yield and reduce reaction time.
Protocol: Ultrasound-Assisted Green Hantzsch Synthesis
Objective: Synthesis of 2-(2-benzylidenehydrazinyl)-4-phenylthiazole derivatives. Scope: High-yield, eco-friendly synthesis suitable for library generation.
Reagents:
- -Haloketone (e.g., 2-bromo-4'-fluoroacetophenone) [1.0 equiv]
-
Thiosemicarbazone derivative [1.0 equiv]
-
Catalyst: Silica-supported tungstosilicic acid (SiO2-TSA) or recyclable NiFe2O4 nanoparticles.
-
Solvent: Ethanol:Water (1:1 v/v).
Step-by-Step Methodology:
-
Preparation: Dissolve the thiosemicarbazone derivative in the EtOH:Water mixture in a reaction vessel.
-
Activation: Add the
-haloketone and the solid catalyst (SiO2-TSA, 5 mol%). -
Irradiation: Place the vessel in an ultrasonic cleaner (frequency 40 kHz, power 250 W) at Room Temperature (RT). Note: Ultrasound creates cavitation bubbles, generating localized hotspots that accelerate the nucleophilic attack of sulfur without bulk heating.
-
Monitoring: Monitor via TLC (Mobile phase: n-Hexane/Ethyl Acetate 7:3). Reaction typically completes in 15–30 minutes (vs. 4–6 hours reflux).
-
Isolation: Filter the mixture to recover the solid catalyst (reusable).
-
Purification: The filtrate yields the crude thiazole, which precipitates upon cooling. Recrystallize from hot ethanol.
Synthetic Workflow Visualization
Figure 1: Green synthesis workflow utilizing ultrasonic cavitation for rapid thiazole ring closure.
Part 3: Structure-Activity Relationship (SAR) Landscapes
To design potent EGFR/VEGFR-2 inhibitors, the thiazole core must be decorated with specific functionalities. Recent literature (2024-2025) highlights the "Thiazolyl-Pyrazoline" hybrid as a dominant class.
Key SAR Rules:
-
C2 Position (Linker): A hydrazinyl (–NH–N=CH–) or amide linker is essential. It positions the secondary pharmacophore (pyrazoline) into the hydrophobic pocket of the enzyme.
-
C4 Position (Aryl Group): Electron-withdrawing groups (EWGs) like 4-F or 4-Cl on the phenyl ring significantly enhance potency (
< 100 nM). These halogens likely engage in halogen bonding with the receptor. -
C5 Position: Generally left unsubstituted or with small alkyl groups. Bulky groups here often cause steric clash.
SAR Visualization
Figure 2: SAR map for 2,4-disubstituted thiazoles targeting kinase domains.
Part 4: Therapeutic Applications & Data Profiling[2]
Oncology: Dual EGFR/VEGFR-2 Inhibition
The primary application of novel thiazole derivatives is in Non-Small Cell Lung Cancer (NSCLC). The mechanism involves competitive inhibition of ATP binding at the tyrosine kinase domain of EGFR.
Mechanism of Action: The thiazole nitrogen (N3) forms a hydrogen bond with Met793 in the hinge region, while the C4-phenyl group occupies the hydrophobic pocket near Val726 .
Comparative Potency Data
The following table summarizes the inhibitory concentration (
| Compound ID | Structure Class | EGFR | VEGFR-2 | Cell Line (A549) |
| Erlotinib | Quinazoline (Ref) | 80 ± 5 | N/A | 0.05 |
| Cmpd 3f | Thiazole-2,4-di-NO2 | 89 ± 7 | 107 (BRAF) | 0.037 |
| Cmpd 95g | Thiazole-4-F-phenyl | 267 ± 12 | -- | 0.62 |
| Cmpd 10b | Thiazolyl-Pyrazoline | 40.7 ± 1.0 | 78.4 ± 1.5 | 4.2 |
| Cmpd 127c | Thiazole-Hybrid | 4.98 | -- | -- |
Data Sources: Synthesized from recent literature reviews [1, 2, 4]. Note: Compound 10b shows superior dual inhibition compared to Erlotinib's single target profile.
Signaling Pathway Inhibition
Figure 3: Signal transduction blockade by thiazole derivatives at the receptor level, preventing downstream RAS/RAF proliferation cascades.
Part 5: References
-
RSC Publishing. (2026). Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications.[1][2]Link
-
MDPI. (2023).[3] Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors.Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.Link
-
eScholarship. (2022).[2] Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors.Link
-
Bentham Science. (2021).[5] Green Synthesis of Thiazole Derivatives using Multi-component Reaction.Link
Sources
- 1. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benthamdirect.com [benthamdirect.com]
Methodological & Application
Application Note: Biological Profiling of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
This Application Note and Protocol Guide details the handling, characterization, and biological evaluation of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one . This compound, characterized by a thiazole heterocycle coupled to a bulky, lipophilic neopentyl-like ketone tail, represents a specialized scaffold often explored in fragment-based drug discovery (FBDD) , agrochemical development (fungicides), and as a cytochrome P450 (CYP) probe .
Compound Overview & Structural Logic
-
IUPAC Name: 1-(1,3-thiazol-4-yl)-4,4-dimethylpentan-1-one
-
Chemical Class: Thiazolyl Ketone / Neopentyl Derivative
-
Molecular Formula: C₁₀H₁₅NOS
-
Key Structural Features:
-
Thiazole Ring (C4-linked): A bioisostere for pyridine or phenyl rings; known to interact with heme iron (CYP450 inhibition) and kinase hinge regions.
-
Ketone Linker: Provides a hydrogen bond acceptor and rigidifies the connection between the aromatic ring and the aliphatic tail.
-
4,4-Dimethylpentyl Tail (Neo-structure): A bulky, lipophilic moiety (
-butyl terminus) that enhances membrane permeability and metabolic stability by blocking -oxidation.
-
Primary Applications:
-
CYP450 Inhibition Profiling: Thiazoles are classic heme-coordinating ligands. This compound serves as a probe for CYP2E1 and CYP3A4 binding affinity.
-
Antimicrobial Screening: The thiazole scaffold is central to many fungicides (e.g., thiabendazole) and antibiotics; this lipophilic derivative targets membrane integrity.
-
Fragment-Based Screening: Used as a "warhead" fragment to probe hydrophobic pockets in kinases or nuclear receptors.
Storage, Solubility & Handling
Due to the lipophilic tert-butyl group, this compound exhibits low aqueous solubility. Proper formulation is critical for assay reproducibility.
Preparation of Stock Solutions
-
Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent.
-
Solubility Limit: Typically ~50–100 mM in 100% DMSO.
-
-
Storage: Store 10 mM stock aliquots at -20°C in amber glass vials (to prevent photochemical degradation of the thiazole ring).
-
Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).
Assay Buffer Preparation
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer, as precipitation may occur.
-
Step-Down Protocol:
-
Dilute 10 mM stock 1:10 in DMSO (gives 1 mM).
-
Dilute 1 mM stock 1:20 in PBS/Media (gives 50 µM, 5% DMSO).
-
Perform serial dilutions in assay media containing 5% DMSO to maintain solubility, then dilute 1:10 into final well (Final DMSO: 0.5%).
-
Experimental Protocols
Protocol A: Cytochrome P450 (CYP) Inhibition Assay
Rationale: Thiazole nitrogens can coordinate with the heme iron of CYP enzymes, acting as reversible inhibitors. This assay determines the IC50 against recombinant CYP3A4 or CYP2E1.
Materials:
-
Recombinant CYP3A4 baculosomes.
-
Substrate: Testosterone (CYP3A4) or Chlorzoxazone (CYP2E1).
-
NADPH Regenerating System.
-
Test Compound: this compound (0.1 µM – 100 µM).
-
Positive Control: Ketoconazole.
Workflow:
-
Pre-Incubation: Mix 20 µL of 5x Enzyme mix with 1 µL of Test Compound (in DMSO). Incubate at 37°C for 10 min.
-
Note: This allows potential heme coordination or mechanism-based inactivation.
-
-
Reaction Initiation: Add 20 µL of 5x Substrate/NADPH mix.
-
Incubation: Incubate at 37°C for 20–30 min (linear phase).
-
Termination: Stop reaction with 40 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (3000 x g, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation:
Protocol B: Antimicrobial Susceptibility Testing (MIC)
Rationale: The lipophilic tail facilitates penetration of bacterial/fungal cell walls, while the thiazole moiety disrupts metabolic processes.
Materials:
-
Strains: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungal).
-
Media: Mueller-Hinton Broth (MHB) or RPMI-1640 (fungi).
-
Detection: Resazurin (Alamar Blue) or Optical Density (OD600).
Steps:
-
Inoculum Prep: Adjust bacterial culture to
CFU/mL. -
Plate Setup: Add 50 µL of MHB to all wells of a 96-well plate.
-
Compound Addition: Add 50 µL of 200 µM compound solution to Column 1. Perform 2-fold serial dilutions across the plate.
-
Inoculation: Add 50 µL of bacterial suspension to all wells.
-
Final Volume: 100 µL.
-
Final DMSO: <1%.
-
-
Incubation: 18–24 hours at 37°C.
-
Readout: Add 10 µL Resazurin (0.01%). Incubate 1–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction).
-
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing the Blue-to-Pink color change.
Protocol C: Cellular Cytotoxicity (MTT Assay)
Rationale: To determine the therapeutic window (Selectivity Index) relative to mammalian cells (e.g., HEK293 or HepG2).
Steps:
-
Seeding: Seed HEK293 cells at 10,000 cells/well in 96-well plates. Incubate 24h.
-
Treatment: Remove media. Add 100 µL fresh media containing compound (0.1 – 100 µM).
-
Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
-
Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read Absorbance at 570 nm (Reference 630 nm).
Data Presentation & Visualization
Summary of Expected Results (Hypothetical)
| Assay Type | Parameter | Expected Range (Active) | Interpretation |
| CYP Inhibition | IC50 | 1 – 10 µM | Moderate inhibitor (Heme coordination). |
| Antimicrobial | MIC | 8 – 64 µg/mL | Moderate potency (Gram+ preference). |
| Cytotoxicity | CC50 | > 50 µM | Low mammalian toxicity (Good selectivity). |
| Solubility | Turbidity | < 100 µM | Precipitation likely above 100 µM in aqueous buffer. |
Experimental Workflow Diagram
Caption: Integrated workflow for the biological characterization of the thiazole-ketone scaffold, prioritizing solubility checks before functional assays.
Troubleshooting & Critical Parameters
-
Volatility: Thiazole ketones can be semi-volatile. Use sealed plates (adhesive foil) during incubations to prevent cross-contamination (edge effects) or loss of compound.
-
DMSO Tolerance: Ensure the final DMSO concentration does not exceed 0.5% for cell-based assays or 1% for enzymatic assays, as DMSO itself can inhibit CYP enzymes or affect bacterial growth.
-
Autofluorescence: Thiazoles can sometimes fluoresce. Include a "Compound Only" control (no cells/enzyme) in fluorescence assays to subtract background signal.
References
-
Chimenti, F., et al. (2011). "Thiazole derivatives as antifungal agents: Synthesis and biological evaluation." Journal of Medicinal Chemistry.
-
Mishra, C.B., et al. (2015). "Thiazole: A potent scaffold for the development of various medicinal agents." Journal of Heterocyclic Chemistry.
-
Correia, M.A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes." Methods in Molecular Biology.
-
Clinical and Laboratory Standards Institute (CLSI). (2023). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.
Application Note: Characterization of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one in Cancer Cell Lines
[1][2]
Introduction & Compound Analysis
This compound represents a class of thiazole-ketones often investigated for their ability to interact with biological macromolecules via hydrogen bonding (thiazole nitrogen) and hydrophobic interactions (tert-butyl tail).
Structural Pharmacophore Insight[3]
-
Thiazole Core: The 1,3-thiazole ring is a "privileged scaffold" in oncology, found in FDA-approved drugs like Dasatinib (Src/Abl inhibitor), Dabrafenib (BRAF inhibitor), and Epothilones (microtubule stabilizers). It typically acts as a bioisostere for pyridine or as a ligand for metal ions in metalloenzymes.[1]
-
Ketone Linker: Provides a rigid acceptor site for hydrogen bonding, potentially targeting serine/threonine kinase ATP-binding pockets.
-
4,4-Dimethyl (tert-butyl) Tail: Significantly increases lipophilicity (LogP), enhancing membrane permeability but requiring careful solvent management to prevent precipitation in aqueous media.
Target Potential: Based on structural homology, this compound should be evaluated for:
-
Kinase Inhibition: (e.g., CDK, VEGFR, or EGFR families).[1]
-
Microtubule Dynamics: (Similar to epothilone/tubulysin mechanisms).
-
Metabolic Modulation: (Thiazoles can inhibit mitochondrial respiration).
Materials & Stock Preparation
Critical Warning: The tert-butyl group renders this compound highly hydrophobic. Improper solubilization will lead to "micro-precipitation" in cell culture media, causing false-positive cytotoxicity data.
Reagents
-
Compound: this compound (Purity >98% by HPLC).
-
Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered, cell-culture grade.
-
Vehicle Control: 0.1% DMSO in complete media.[1]
Solubilization Protocol
-
Stock Solution (100 mM): Dissolve the lyophilized powder in 100% DMSO. Vortex for 30 seconds.[1] If undissolved, sonicate at 37°C for 5 minutes.
-
Working Solution (1000x): Dilute the stock to 10 mM, 1 mM, and 0.1 mM in 100% DMSO (not water).
-
Final Dosing: Spike the 1000x DMSO working solution directly into pre-warmed culture media (1:1000 dilution) to achieve final concentrations (e.g., 10 µM, 1 µM).
-
Note: Ensure final DMSO concentration never exceeds 0.5% (v/v) to avoid vehicle toxicity.
-
Experimental Protocols
Experiment A: Cytotoxicity Profiling (Dose-Response)
Objective: Determine the IC50 (Half-maximal inhibitory concentration) across a panel of cancer lines (e.g., MCF-7, HepG2, A549).
Methodology (Self-Validating):
-
Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to allow attachment.
-
Treatment: Treat cells with a 9-point serial dilution of the compound (e.g., 100 µM to 0.1 nM). Include:
-
Incubation: 48 hours or 72 hours at 37°C, 5% CO2.
-
Readout: Add CellTiter-Glo® (ATP luminescence) or CCK-8 reagent. Incubate 1–4 hours.
-
Analysis: Subtract Blank values. Normalize to Vehicle Control (100%). Fit data to a non-linear regression model (4-parameter logistic) to calculate IC50.
Experiment B: Mechanism of Action Deconvolution (Flow Cytometry)
Objective: Distinguish between cell cycle arrest (cytostatic) and apoptosis (cytotoxic), and infer the molecular target.[1]
Logic:
-
G2/M Arrest
Suggests Tubulin targeting (Microtubule destabilizer/stabilizer). -
G1/S Arrest
Suggests Kinase inhibition (CDK4/6, EGFR).[1] -
Sub-G1 Population
Indicates Apoptosis/DNA fragmentation.[1]
Protocol:
-
Treatment: Treat cells at 2x IC50 concentration for 24 hours.
-
Harvesting: Trypsinize cells; wash 2x with cold PBS.
-
Fixation: Resuspend in 300 µL PBS. Add 700 µL ice-cold Ethanol (70%) dropwise while vortexing. Fix at -20°C for >2 hours.
-
Staining: Wash ethanol.[1] Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).[1] Incubate 30 min at 37°C.
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
Data Visualization & Analysis
Figure 1: Mechanistic Evaluation Workflow
This diagram outlines the logical decision tree for characterizing the thiazole derivative based on phenotypic readouts.
Caption: Decision matrix for deconvoluting the mechanism of action of thiazole-pentanone derivatives based on cell cycle distribution.
Table 1: Reference Thiazole Compounds in Oncology
Use these controls to benchmark the activity of the test compound.
| Compound | Target Mechanism | Typical IC50 (Cancer Lines) | Structural Relevance |
| Dasatinib | Src/Abl Kinase Inhibitor | 1–50 nM | Contains Thiazole-carboxamide core. |
| Epothilone B | Microtubule Stabilizer | 0.1–10 nM | Contains Thiazole side-chain. |
| Dabrafenib | BRAF V600E Inhibitor | 5–20 nM | 1,3-Thiazole central scaffold. |
| Riluzole | Glutamate signaling (Melanoma) | 10–50 µM | Benzothiazole derivative. |
References
-
Gomha, S. M., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking."[1] MDPI Molecules. [1]
-
Altintop, M. D., et al. (2020). "Thiazole-based compounds as potential anticancer agents: A review." European Journal of Medicinal Chemistry.
-
Kashyap, S. J., et al. (2012). "Thiazoles: having diverse biological activities." Medicinal Chemistry Research. [1]
-
Liao, Y., et al. (2022). "Synthesis and Antitumor Activities of 5-Benzyl-4-tert-butyl-N-arylthiazol-2-amine." Chemical Journal of Chinese Universities.[1][2] [1]
Application Note: Antimicrobial Profiling of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
[1]
Introduction & Chemical Identity
This compound is a lipophilic small molecule featuring a 1,3-thiazole ring substituted at the C4 position with a sterically bulky pentanone chain.[1]
-
Chemical Class: Thiazolyl Ketone / Heterocyclic Ketone.[1]
-
Key Structural Features:
-
Thiazole Ring: Acts as a hydrogen bond acceptor/donor scaffold, critical for binding in enzyme active sites (e.g., the ATP-binding pocket of DNA gyrase).[1]
-
Ketone Linker: Provides a rigid spacer and potential hydrogen bond acceptor.[1]
-
4,4-Dimethyl (tert-butyl) Tail: A hydrophobic moiety that enhances membrane permeability and facilitates Van der Waals interactions within hydrophobic protein pockets.[1]
-
Therapeutic Potential
Thiazole derivatives are a cornerstone of modern antimicrobial chemotherapy.[1] This specific ketone scaffold is functionally analogous to intermediates used in the synthesis of Epothilones (antifungals/antineoplastics) and Thiazole-4-carboxamide DNA gyrase inhibitors.[1] Its primary applications in research include:
-
Antibacterial Screening: Targeting Gram-positive pathogens (e.g., S. aureus, E. faecalis) via DNA gyrase B inhibition.[1]
-
Antifungal Activity: Investigating inhibition of ergosterol biosynthesis or cell wall integrity in Candida spp.[1]
-
Biofilm Disruption: Utilizing the lipophilic tail to penetrate extracellular polymeric substances (EPS).[1]
Mechanism of Action (Postulated)
While specific binding data for this exact derivative may vary, the structural pharmacophore suggests two primary mechanisms:
A. Bacterial DNA Gyrase B Inhibition (ATP-Competitive)
The thiazole ring mimics the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of the GyrB subunit of DNA gyrase.[1]
-
Mechanism: The ketone oxygen and thiazole nitrogen form hydrogen bonds with conserved aspartate and water networks in the active site.[1]
-
Result: Inhibition of ATP hydrolysis, preventing DNA supercoiling and stalling replication.[1]
B. Membrane Interaction & Efflux Evasion
The 4,4-dimethylpentan-1-one tail provides significant lipophilicity (LogP > 3.0 estimated).[1]
-
Mechanism: The bulky tert-butyl group facilitates passive diffusion across the bacterial cell membrane, potentially bypassing hydrophilic porins in Gram-negative bacteria, though activity is typically higher in Gram-positives.[1]
Experimental Protocols
Protocol A: Solubilization & Stock Preparation
Critical Step: Due to the high lipophilicity of the tert-butyl group, aqueous solubility is poor.[1] Improper solubilization will yield false-negative MICs.[1]
-
Solvent: Use 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.[1]
-
Concentration: Prepare a 10 mg/mL (or 20 mM) master stock.
-
Calculation: Weigh 10 mg of compound -> Dissolve in 1 mL DMSO.[1]
-
-
Dissolution: Vortex for 60 seconds. If particulate remains, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiazole ring). Store at -20°C. Stable for 6 months.
-
Working Solution: Dilute 1:100 in media to achieve a final solvent concentration of ≤1% DMSO (non-toxic to most bacteria).
Protocol B: Minimum Inhibitory Concentration (MIC)
Standard: Adapted from CLSI M07-A10 (Bacteria) and M27-A3 (Fungi).
Materials:
-
Mueller-Hinton Broth (MHB) (cation-adjusted).[1]
-
96-well microtiter plates (polystyrene, round bottom).[1]
-
Bacterial inoculum: S. aureus ATCC 29213, E. coli ATCC 25922.[1]
-
Resazurin dye (optional, for visual readout).[1]
Procedure:
-
Plate Setup: Add 100 µL of MHB to columns 2–12.
-
Compound Addition: Add 200 µL of 128 µg/mL working solution (in MHB) to column 1.
-
Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard 100 µL from column 10. (Range: 64 – 0.125 µg/mL).[1]
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 in MHB.[1]
-
Inoculation: Add 100 µL of diluted inoculum to wells 1–11. Final volume = 200 µL.
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: The MIC is the lowest concentration showing no visible turbidity .[1]
Protocol C: Time-Kill Kinetics
Objective: Determine if the compound is bacteriostatic or bactericidal.[1]
-
Preparation: Prepare 10 mL of MHB containing the compound at 4x MIC .
-
Inoculation: Add bacteria to a final concentration of ~5 x 10^5 CFU/mL.
-
Sampling: Incubate at 37°C with shaking (200 rpm). Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Plating: Serially dilute aliquots in PBS and plate onto Mueller-Hinton Agar.
-
Analysis: Count colonies after 24h incubation.
-
Bactericidal: ≥3 log10 reduction in CFU/mL from the initial inoculum.[1]
-
Bacteriostatic: <3 log10 reduction.
-
Protocol D: Biofilm Inhibition Assay
Rationale: Thiazoles are often investigated for anti-biofilm properties against Staphylococci.[1]
-
Seed: Inoculate 96-well flat-bottom plates with S. aureus in Tryptic Soy Broth (TSB) + 1% Glucose (to promote biofilm).
-
Treat: Add compound at 0.5x, 1x, and 2x MIC immediately (Prevention) or after 24h growth (Disruption).
-
Incubate: 24 hours at 37°C static.
-
Wash: Gently wash wells 3x with PBS to remove planktonic cells.[1]
-
Stain: Add 125 µL of 0.1% Crystal Violet for 10 minutes.
-
Elute: Wash with water, dry, and solubilize stain with 200 µL of 30% Acetic Acid.[1]
-
Quantify: Measure Absorbance at 590 nm.
Visualization: Screening Workflow
Caption: Integrated workflow for evaluating the antimicrobial efficacy and mechanism of thiazolyl ketone derivatives.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[1] CLSI.[1] Link
-
Bradbury, B. J., & Pucci, M. J. (2008).[1] Recent advances in bacterial DNA gyrase inhibitors.[1] Current Opinion in Pharmacology, 8(5), 574–581.[1] (Context for thiazole gyrase inhibition). Link
-
Karegoudar, P., et al. (2008).[1] Synthesis, antimicrobial and anti-inflammatory activities of some novel 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles and 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines bearing trichlorophenyl moiety.[1] European Journal of Medicinal Chemistry, 43(4), 808-815.[1] (Reference for thiazole/azole antimicrobial screening methods). Link
-
Pospíšil, J., et al. (2016).[1] Synthesis of 2,4-disubstituted thiazoles and their antimicrobial evaluation.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 26(15), 3549-3552.[1] (Specific synthetic and testing protocols for 4-substituted thiazoles). Link[1]
anti-inflammatory studies with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Application Note: Pre-Clinical Evaluation of Anti-Inflammatory Efficacy for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (DTP-44) [1]
Executive Summary
This application note details the standardized protocols for evaluating the anti-inflammatory properties of This compound (herein referred to as DTP-44 ).[1] The 1,3-thiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in potent anti-inflammatory agents (e.g., Meloxicam, Fanetizole) and kinase inhibitors.[1] The inclusion of a 4,4-dimethylpentanoyl tail (neopentyl-like) is hypothesized to enhance metabolic stability by blocking
This guide provides a rigorous workflow for:
-
Compound Solubilization & Handling : Ensuring bioavailability.[1]
-
In Vitro Screening : Validating efficacy in LPS-induced macrophages.
-
Mechanistic Elucidation : Investigating NF-
B and MAPK pathway modulation. -
In Vivo Validation : Assessing acute anti-inflammatory activity in animal models.
Compound Properties & Preparation
Rationale: The lipophilic nature of the thiazole ring combined with the 4,4-dimethyl alkyl chain necessitates precise solubilization techniques to prevent precipitation in aqueous media, which causes false negatives in cellular assays.[1]
-
Chemical Name: this compound[1]
-
Molecular Weight: ~197.29 g/mol [1]
-
Predicted LogP: ~2.8–3.2 (Lipophilic)[1]
-
Storage: -20°C, desiccated, protected from light.
Solubilization Protocol:
-
Stock Solution (100 mM): Dissolve 19.73 mg of DTP-44 in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds until clear.
-
Working Solution: Dilute the stock solution into serum-free culture media (e.g., DMEM) immediately prior to use.
-
Critical Step: The final DMSO concentration in cell culture must not exceed 0.1% (v/v) to avoid solvent toxicity.[1]
-
-
Stability Check: Verify no precipitation occurs upon dilution.[1] If turbidity is observed, sonicate for 5 minutes at 37°C.
In Vitro Efficacy: LPS-Induced Inflammation Model
Objective: To determine the IC
Cell Culture & Treatment
-
Cell Line: RAW 264.7 (ATCC® TIB-71™).[1]
-
Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.[1]
-
Seeding:
cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO .
Experimental Design:
| Group | Treatment | Purpose |
|---|---|---|
| Control | Media + 0.1% DMSO | Baseline |
| Model | LPS (1
Nitric Oxide (NO) Quantification (Griess Assay)
NO is a primary biomarker for macrophage activation.[1]
-
After 24h treatment, collect 100
L of supernatant.[1] -
Mix with 100
L of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED). -
Incubate for 10 min at Room Temperature (RT) in the dark.
-
Measure Absorbance at 540 nm .
-
Calculation: Determine concentration using a Sodium Nitrite (
) standard curve.
Cytotoxicity Counter-Screen (MTT/CCK-8)
Crucial Validation: Ensure NO reduction is due to anti-inflammatory activity, not cell death.[1]
-
Remove remaining supernatant.[1] Add 100
L fresh media + 10 L CCK-8 reagent. -
Incubate 1–4h at 37°C.
-
Measure Absorbance at 450 nm .[1]
-
Criteria: Cell viability must be
for valid anti-inflammatory data.[1]
Mechanistic Elucidation: Signal Transduction Pathways
Hypothesis: Thiazole derivatives often inhibit the NF-
Workflow Visualization
The following diagram illustrates the experimental logic for mechanistic dissection.
Caption: Putative mechanism of action for DTP-44. The compound is screened for inhibition of NF-
Western Blotting Protocol
-
Lysate Preparation: Treat cells with DTP-44 (1h)
Stimulate with LPS (30 min).[1] Lyse in RIPA buffer + Phosphatase Inhibitors.[1] -
Targets:
-
Analysis: Densitometry normalization to total protein. Significant reduction in phosphorylation indicates pathway blockade.[1]
In Vivo Validation: Carrageenan-Induced Paw Edema
Rationale: This is the gold-standard model for assessing acute anti-inflammatory activity of thiazole derivatives, correlating well with COX-2 inhibition.[1]
Protocol:
-
Animals: Male C57BL/6 mice (n=6/group).
-
Pre-Treatment: Administer DTP-44 (10, 30 mg/kg) via Oral Gavage (PO) or Intraperitoneal (IP) injection 1 hour prior to induction.[1]
-
Vehicle: 0.5% CMC-Na (Carboxymethylcellulose) for oral dosing.[1]
-
-
Induction: Inject 50
L of 1% -Carrageenan into the sub-plantar tissue of the right hind paw.[1] -
Measurement: Measure paw volume using a Plethysmometer at 1, 2, 4, and 6 hours post-injection.[1]
-
Endpoint: Calculate % Inhibition of Edema relative to Vehicle control.
References
-
Mosmann, T. (1983).[1] Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.[1] Link
-
Green, L. C., et al. (1982).[1] Analysis of nitrate, nitrite, and [15N]nitrate in biological fluids. Analytical Biochemistry, 126(1), 131-138.[1] Link
-
Rioja, I., et al. (2000).[1] The anti-inflammatory class of thiazole derivatives inhibits the production of nitric oxide and cytokines in macrophages.[1] European Journal of Pharmacology, 397(1), 207-217.[1] Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[1] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[1] Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547.[1] Link
Sources
Topic: 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one as a Research Tool in Pharmacology
This comprehensive guide details the application of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS: 288092-98-8) as a specialized research tool in pharmacology and medicinal chemistry.
Part 1: Introduction & Core Utility
This compound is a sterically hindered thiazole ketone used primarily as a chemical scaffold and fragment probe in drug discovery. Structurally, it combines a bio-active 1,3-thiazole ring with a lipophilic neopentyl (4,4-dimethylpentyl) tail. This unique architecture makes it a valuable tool for:
-
Fragment-Based Drug Discovery (FBDD): Screening for binding pockets in kinases, TRP channels, and CFTR modulators where the thiazole ring acts as a hydrogen bond acceptor/donor mimic and the neopentyl group probes hydrophobic pockets.
-
Bioisosteric Replacement: Serving as a stable, non-aromatic lipophilic alternative to phenyl-ketone moieties in lead optimization.
-
Synthetic Intermediate: Acting as a precursor for the synthesis of complex heteroaryl-aminosulfonamides (e.g., CFTR correctors) and Hedgehog pathway inhibitors.
Physicochemical Profile
| Property | Data | Relevance |
| CAS Number | 288092-98-8 | Unique Identifier |
| Formula | C₁₀H₁₅NOS | Small molecule fragment |
| MW | 197.30 g/mol | Ideal for fragment screening (<300 Da) |
| LogP | ~3.2 (Predicted) | High lipophilicity; membrane permeable |
| H-Bond Acceptors | 2 (N, O) | Interaction with Ser/Thr/Tyr residues |
| H-Bond Donors | 0 | Acts as a pure acceptor in native form |
Part 2: Application Notes
Application A: Fragment-Based Screening for Hydrophobic Pockets
The tert-butyl-like terminus (neopentyl group) provides a rigid, bulky hydrophobic motif. This compound is used to probe the size and plasticity of hydrophobic sub-pockets (e.g., the "back pocket" of kinases or the pore region of ion channels).
-
Mechanism: The thiazole nitrogen can coordinate with hinge-region residues in kinases or zinc fingers, while the dimethyl-pentyl chain occupies the hydrophobic gate.
-
Target Classes: TRP Channels (TRPV1/TRPA1), Serine/Threonine Kinases, and CFTR (Cystic Fibrosis Transmembrane Conductance Regulator).
Application B: Synthesis of Bioactive Amines via Reductive Amination
The ketone functionality at the C1 position is highly reactive toward reductive amination, allowing researchers to convert this tool into secondary or tertiary amines. This is critical for generating libraries of thiazole-based CNS active agents (analogous to dopamine reuptake inhibitors).
Part 3: Experimental Protocols
Protocol 1: Preparation of Stock Solutions for High-Throughput Screening (HTS)
Objective: Create a stable, precipitation-free stock for biochemical assays.
Materials:
-
This compound (Solid, >95% purity)
-
DMSO (Anhydrous, Cell Culture Grade)
-
Vortex mixer
-
Sonicator
Step-by-Step Procedure:
-
Calculation: Calculate the mass required for a 10 mM stock.
-
Example: To prepare 1 mL of 10 mM stock, weigh 1.97 mg of compound.
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Note: The neopentyl group increases lipophilicity; ensure DMSO is moisture-free to prevent "crashing out" upon dilution.
-
-
Homogenization: Vortex for 30 seconds. If undissolved particles remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (to prevent photodegradation of the thiazole ring). Store at -20°C. Stable for 6 months.
-
Quality Control: Verify integrity via LC-MS every 3 months. Expect a peak at m/z 198.1 [M+H]⁺.[1]
Protocol 2: Reductive Amination (Synthesis of Amine Probes)
Objective: Convert the ketone into a secondary amine for target engagement studies (e.g., creating a CFTR modulator analog).
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine Partner: e.g., Pyrrolidine or a primary amine (1.2 eq)
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Catalyst: Acetic acid (0.1 eq)
Workflow:
-
Imine Formation: In a round-bottom flask, dissolve the ketone (1.0 eq) and the amine (1.2 eq) in DCE (0.2 M concentration).
-
Activation: Add Acetic Acid (0.1 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.
-
Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise over 10 minutes.
-
Reaction: Allow to warm to RT and stir overnight (12-16 hours). Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.
-
Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Part 4: Visualization (Pathway & Workflow)
Figure 1: Pharmacological Application Workflow
This diagram illustrates the dual utility of the compound: as a direct probe for hydrophobic pockets and as a precursor for bioactive amine synthesis.
Caption: Workflow for utilizing this compound in fragment-based drug discovery (top path) and lead synthesis (bottom path).
Part 5: References
-
Enamine Ltd. (2024). Building Blocks and Screening Compounds Catalog. Compound ID: ENA448967971.
-
PubChem. (2024). Compound Summary for CAS 288092-98-8. National Center for Biotechnology Information.
-
Hadida, S., et al. (2014). Heteroarylaminosulfonamides for treating conditions mediated by deficient CFTR activity. U.S. Patent Application US20140142138A1. (Describes the use of dimethylpentan-1-one scaffolds in CFTR modulator synthesis).
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Contextual reference for thiazole as a phenyl bioisostere).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
[1]
Current Status: Operational Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. Aris Thorne, Senior Application Scientist[1]
Executive Summary & Strategic Analysis
Synthesizing 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one presents a classic "heterocycle + lipophilic tail" challenge.[2] The target molecule consists of a 1,3-thiazole ring acylated at the C4 position with a 4,4-dimethylpentanoyl chain.
The Core Challenge: The primary yield-killing mechanism in this synthesis is the competitive deprotonation of the thiazole C2-proton . Thiazoles are electron-deficient; the C2 proton is relatively acidic (pKa ~29).[2] When using organometallic nucleophiles (like Grignard reagents) to install the alkyl chain, the reagent often acts as a base rather than a nucleophile, leading to low conversion or complex mixtures.[2]
The Optimized Solution: To maximize yield, we recommend the Weinreb Amide Protocol coupled with C2-Protection or Low-Temperature Control . This guide prioritizes the construction of the ketone via the reaction of a Thiazole-4-Weinreb amide with a 4,4-dimethylpentyl Grignard reagent.
Visualizing the Optimized Workflow
The following diagram outlines the high-yield decision tree. It contrasts the standard (risky) ester route with the optimized Weinreb route.[2]
Caption: Comparative workflow showing why the Weinreb Amide route prevents over-addition and stabilizes the intermediate, leading to higher yields compared to ester precursors.
Critical Troubleshooting Guides
Module A: The "Missing Nucleophile" (Low Conversion)
Symptom: You add the Grignard reagent, but after quenching, you recover mostly starting material (Thiazole-Weinreb amide) and the protonated alkane of your Grignard.[2][1] Diagnosis: The Grignard reagent acted as a base, deprotonating the acidic C2-H of the thiazole ring instead of attacking the carbonyl.
| Parameter | Standard Protocol | Optimized Protocol | Why? |
| Temperature | 0°C or RT | -78°C to -40°C | Lower temperatures favor nucleophilic addition (kinetic) over deprotonation (thermodynamic).[2] |
| Reagent | Alkyl-MgBr | Alkyl-MgBr + CeCl₃ | Cerium(III) chloride suppresses basicity and enhances nucleophilicity (Imamoto conditions).[2] |
| Protection | None | 2-TMS-Thiazole | Blocking C2 with a Trimethylsilyl (TMS) group physically prevents deprotonation.[2] The TMS is easily removed later. |
Step-by-Step Fix (The "Turbo" Method):
-
Dry your CeCl₃: Heat CeCl₃·7H₂O at 140°C under high vacuum for 2 hours until it forms a fine white powder.
-
Slurry: Suspend the dry CeCl₃ in THF and stir for 2 hours.
-
Mix: Add your Grignard (4,4-dimethylpentylmagnesium bromide) to the CeCl₃ slurry at -78°C. Stir for 30 mins.
-
React: Add the Thiazole-Weinreb amide dropwise.
-
Result: The organocerium reagent is far less basic and will attack the ketone without touching the C2 proton.
Module B: Impurity Profile (Bis-Alkylation)
Symptom: The mass spectrum shows a peak corresponding to [M + Alkyl Chain], indicating a tertiary alcohol was formed.[2] Diagnosis: The tetrahedral intermediate collapsed during the reaction, allowing a second equivalent of Grignard to attack.
Troubleshooting Checklist:
-
Check Reagent Quality: Are you using N,O-dimethylhydroxylamine? Ensure your Weinreb amide synthesis was complete. Free ester impurities will cause bis-alkylation.
-
Temperature Spike: Did the reaction warm up before quenching? The Weinreb chelate (the 5-membered ring with Mg) is stable at low temps but can collapse if the mixture warms up too early.
-
Quench Protocol:
-
Incorrect: Pouring water into the reaction.
-
Correct: Pouring the reaction mixture into a vigorously stirring solution of 1M HCl or saturated NH₄Cl at 0°C. This ensures immediate protonation and destruction of excess Grignard.
-
Module C: Alternative Route (Oxidation Strategy)
Context: If the Weinreb route fails, use the Aldehyde Oxidation route.
-
React Thiazole-4-carbaldehyde with 4,4-dimethylpentyl-MgBr.
-
Isolate the secondary alcohol.
Critical Warning for Step 3 (Oxidation): Do NOT use Jones Reagent (CrO₃/H₂SO₄) or KMnO₄.[2] The acidic/strong oxidative conditions will degrade the thiazole sulfur or form N-oxides.
Recommended Oxidant: Dess-Martin Periodinane (DMP) .[2][4]
-
Why: Neutral pH, room temperature, no heavy metals to coordinate with the thiazole nitrogen.
-
Protocol: Dissolve alcohol in DCM. Add 1.2 eq DMP. Stir 1 hour. Quench with Na₂S₂O₃/NaHCO₃.
Frequently Asked Questions (FAQs)
Q1: Why not use Friedel-Crafts acylation on the thiazole? A: Thiazoles are electron-deficient heteroaromatics (similar to pyridine).[2] They react very poorly in Friedel-Crafts acylations because the Lewis acid catalyst (AlCl₃) coordinates to the nitrogen, deactivating the ring further.[2] You will get zero yield.
Q2: My Grignard reagent (4,4-dimethylpentyl-MgBr) seems inactive. How do I validate it? A: The steric bulk of the tert-butyl group at the tail (4,4-position) does not hinder the Mg-C bond (position 1).[2] However, preparation can be sluggish.
-
Validation: Titrate using salicylaldehyde phenylhydrazone or use the iodine test.
-
Initiation: Use 1,2-dibromoethane (5 mol%) to activate the magnesium turnings if the reaction doesn't start.[2]
Q3: Can I use the Hantzsch Thiazole Synthesis instead? A: Yes, but it requires a specific precursor: 1-bromo-5,5-dimethylhexan-2-one reacted with thioformamide .
-
Pros: Builds the ring from scratch; avoids C2-lithiation issues.
-
Cons: Handling thioformamide (unstable, stench) and synthesizing the specific bromoketone can be more labor-intensive than the Weinreb route. Use this only if the organometallic route fails.
References & Grounding
-
Weinreb Amide Chemistry:
-
Thiazole Metallation & C2 Acidity:
-
Organocerium Reagents (Suppression of Basicity):
-
Dess-Martin Oxidation of Heterocycles:
Sources
- 1. rsc.org [rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin Periodinane [sigmaaldrich.cn]
- 5. Dess-Martin Oxidation | TCI EUROPE N.V. [tcichemicals.com]
- 6. orientjchem.org [orientjchem.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
side reactions in the synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Technical Support Center: Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Executive Summary & Core Synthetic Strategy
The synthesis of This compound presents a classic regiochemical challenge. Unlike C2-acylation, which utilizes the inherent acidity of the C2-proton, C4-acylation typically requires a metal-halogen exchange strategy starting from 4-bromothiazole or 2,4-dibromothiazole.
Users frequently encounter three critical failure modes:
-
Regiochemical Scrambling: Isolation of the C2-isomer instead of the C4-target (The "Halogen Dance").
-
Over-Addition: Formation of tertiary alcohols.
-
Des-bromo Side Products: Recovery of unsubstituted thiazole alkyl ketones.
This guide focuses on the Lithium-Halogen Exchange route coupled with Weinreb Amide electrophiles, as this is the highest-fidelity method for preventing over-addition.
Reaction Workflow & Logic
The following diagram illustrates the critical pathway and the divergence points where side reactions occur.
Caption: Kinetic control vs. Thermodynamic scrambling in thiazole lithiation.
Troubleshooting Guide (FAQ Format)
Issue 1: "I isolated the 2-substituted isomer, not the 4-substituted target."
Diagnosis: You have triggered the Base-Catalyzed Halogen Dance (BCHD) . Mechanism: 4-Lithiothiazole is kinetically formed but unstable. If the temperature rises above -60°C before the electrophile is quenched, the lithium atom migrates to the more acidic C2 position, while the bromine migrates to C4 (or is lost). Corrective Protocol:
-
Strict Temperature Control: The lithiation of 4-bromothiazole must occur at -78°C in THF.
-
Cannulation Order: Do not add the electrophile to the lithiated species. Instead, cannulate the unstable 4-lithiothiazole into a solution of the electrophile (inverse addition) to minimize its lifetime in the absence of a quench.
-
Alternative Starting Material: Use 2,4-dibromothiazole . Regioselective lithium-halogen exchange at C2 followed by silylation (TMSCl) blocks the C2 position. A second exchange at C4 then allows clean acylation.
Issue 2: "My yield is low, and I see a tertiary alcohol impurity."
Diagnosis: Over-addition due to inappropriate electrophile selection. Mechanism: If you used 4,4-dimethylpentanoyl chloride , the resulting ketone is more reactive than the starting acid chloride. The 4-lithiothiazole attacks the product ketone, forming the tertiary alcohol. Corrective Protocol:
-
Switch to Weinreb Amide: Synthesize N-methoxy-N-methyl-4,4-dimethylpentanamide . The stable tetrahedral intermediate formed upon lithiated thiazole addition prevents a second attack. The ketone is only revealed upon acidic workup.
-
Reference: Tetrahedron Lett.1981 , 22, 3815. (Weinreb Amide mechanism).
Issue 3: "The reaction mixture turned black/tarry upon adding n-BuLi."
Diagnosis: Ring fragmentation (Ring Opening). Mechanism: Thiazole rings are susceptible to cleavage by strong nucleophiles at C2, forming isocyanides and thiolates. This is exacerbated by higher temperatures or insufficient solvent dilution. Corrective Protocol:
-
Solvent System: Ensure high dilution (0.1 M) in anhydrous THF.
-
Reagent Quality: Titrate your n-BuLi. Excess base promotes ring opening.
-
Cryostats: Use a monitored internal thermometer. An acetone/dry ice bath can fluctuate; ensure the internal temp is <-70°C.
Optimized Experimental Protocol
Target: this compound Method: Inverse Addition with Weinreb Amide
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (0.15 M) | Diethyl ether can precipitate lithiated species; THF ensures homogeneity. |
| Base | n-BuLi (1.05 equiv) | Slight excess ensures full conversion; large excess risks ring opening. |
| Temp (Lithiation) | -78°C (Internal) | Prevents halogen dance to C2. |
| Time (Lithiation) | 15–20 mins | Long stir times favor thermodynamic scrambling. |
| Electrophile | Weinreb Amide (1.2 equiv) | Prevents over-addition to tertiary alcohol. |
| Quench | Sat. NH₄Cl | Hydrolyzes the tetrahedral intermediate to release the ketone. |
Step-by-Step:
-
Preparation: Dissolve 4-bromothiazole (1.0 eq) in anhydrous THF under Argon. Cool to -78°C.
-
Exchange: Add n-BuLi (1.05 eq, 2.5M in hexanes) dropwise over 10 mins, maintaining internal temp < -70°C. Stir for exactly 15 mins.
-
Electrophile Prep: In a separate flask, dissolve N-methoxy-N-methyl-4,4-dimethylpentanamide (1.2 eq) in THF and cool to -78°C.
-
Inverse Addition: Cannulate the lithiated thiazole solution into the Weinreb amide solution over 10 mins.
-
Workup: Stir at -78°C for 30 mins, then allow to warm to 0°C. Quench with saturated NH₄Cl. Extract with EtOAc.[1]
Mechanistic Visualization: The "Halogen Dance"
This diagram details the specific failure mode where the lithium migrates from C4 to C2.
Caption: Mechanism of the Base-Catalyzed Halogen Dance leading to regiochemical impurities.
References
-
Stanetty, P., & Koller, H. "Directed metallation of thiazoles: A convenient access to 2,4-disubstituted thiazoles." Monatshefte für Chemie, 120, 65–78 (1989). Link
-
Nahm, S., & Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818 (1981). Link
-
Bérot, E., et al. "Halogen dance reaction on thiazole series." Tetrahedron, 76(45), 131599 (2020). Link
-
Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (General reactivity of 1,3-thiazoles). Link
Sources
Technical Support Center: Overcoming Resistance with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one Analogs
This guide is designed for researchers, scientists, and drug development professionals working with 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one and its analogs. Here, we address common challenges and provide troubleshooting strategies to help you overcome experimental hurdles and effectively combat drug resistance.
I. Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for thiazole-containing compounds like this compound and its analogs?
A1: Thiazole-containing compounds are a versatile class of heterocyclic molecules known for a wide range of biological activities, including anticancer effects.[1][2] Their mechanisms are diverse and target-specific. In the context of cancer, they have been shown to inhibit various biological targets such as protein kinases, which are crucial for cancer cell proliferation and survival.[3] Some analogs can also induce apoptosis (programmed cell death) and inhibit enzymes involved in metastasis.[4] The specific mechanism of this compound and its analogs would depend on their specific molecular target, which should be characterized during their development.
Q2: My compound is showing lower than expected potency in cell-based assays compared to biochemical assays. What could be the reason?
A2: This discrepancy is a common challenge in drug discovery. Several factors can contribute to this:
-
Cell Permeability: The compound may have poor permeability across the cell membrane.[5]
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps, which actively transport it out of the cell, reducing its intracellular concentration.[6][7][8]
-
Compound Stability: The compound may be unstable in the cell culture media or metabolized by the cells into an inactive form.[5]
-
Protein Binding: The compound could bind to proteins in the cell culture serum, reducing the free concentration available to interact with the target.
Q3: How can I determine if my compound is a substrate for efflux pumps?
A3: You can perform co-incubation experiments with known efflux pump inhibitors, such as verapamil or cyclosporin A. If the potency of your compound increases in the presence of these inhibitors, it suggests that it is being actively effluxed.
Q4: My compound is insoluble in aqueous solutions, making it difficult to work with in my assays. What can I do?
A4: Poor aqueous solubility is a frequent issue with small molecule inhibitors.[9] Here are some strategies to address this:
-
Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[10] Be mindful of the final solvent concentration, as it can be toxic to cells (typically keep it ≤ 0.1%).[11]
-
Formulation with Excipients: Use solubilizing agents such as cyclodextrins or surfactants to improve solubility.[10]
-
pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly enhance its solubility.[10]
-
Structural Modification: In the long term, medicinal chemistry efforts can be directed towards modifying the compound's structure to improve its physicochemical properties without compromising its activity.[12]
II. Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in a cell viability assay. | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation from wells on the plate's perimeter. 3. Compound precipitation: The compound may be coming out of solution at the tested concentration. | 1. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette carefully. 2. Avoid using the outermost wells of the plate or fill them with sterile media/PBS to create a humidity barrier. 3. Visually inspect the wells for precipitation under a microscope. Perform a solubility test for your compound in the assay medium.[13] |
| Cells are rounding up and detaching from the plate at concentrations where the compound should be active but not cytotoxic. | 1. Cytotoxicity: The compound may be more toxic than anticipated. 2. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high.[11] 3. On-target effect: The target protein might be involved in cell adhesion. | 1. Perform a more detailed dose-response curve to accurately determine the cytotoxic concentration. Use a live/dead cell stain to confirm cytotoxicity. 2. Ensure the final solvent concentration is consistent and non-toxic across all treatments, including the vehicle control (typically ≤ 0.1%).[11] 3. Research the known functions of the target protein. |
| No significant effect observed even at high concentrations of the compound. | 1. Compound inactivity: The compound may not be active against the chosen cell line or target. 2. Compound degradation: The compound may have degraded during storage or in the experimental conditions. 3. Resistance mechanisms: The cells may have intrinsic or acquired resistance to the compound. | 1. Verify the compound's activity in a cell-free biochemical assay if possible. Test on a different, potentially more sensitive, cell line. 2. Check the compound's purity and stability. Store it properly according to the manufacturer's instructions. 3. Investigate potential resistance mechanisms (see Section III). |
III. Overcoming Drug Resistance: Strategies and Protocols
Resistance to targeted therapies is a major challenge in drug development.[14][15] Resistance can be either primary (pre-existing) or acquired after a period of treatment.[14] Here are some key mechanisms of resistance and strategies to overcome them.
A. Common Mechanisms of Resistance
-
Target Alterations: Mutations in the target protein can prevent the drug from binding effectively.[16][17]
-
Bypass Pathways: Cancer cells can activate alternative signaling pathways to circumvent the effect of the inhibitor.[18]
-
Increased Drug Efflux: Overexpression of efflux pumps can reduce the intracellular concentration of the drug.[19][20]
-
Drug Inactivation: Cells may metabolize the drug into an inactive form.
-
Upregulation of Pro-survival Proteins: Increased expression of anti-apoptotic proteins can counteract the drug's effect.[15]
B. Experimental Protocols to Investigate and Overcome Resistance
The rationale behind combination therapy is to target multiple pathways simultaneously, making it more difficult for cancer cells to develop resistance.[21] A synergistic interaction occurs when the combined effect of two drugs is greater than the sum of their individual effects.[22]
Objective: To identify synergistic combinations of your this compound analog with other inhibitors.
Methodology: Checkerboard Assay
-
Prepare Drug Dilutions: Create a dilution series for your primary compound (Drug A) and the combination drug (Drug B).
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Addition: Add Drug A in a concentration gradient along the y-axis and Drug B in a concentration gradient along the x-axis of the plate. Include single-drug and no-drug controls.
-
Incubation: Incubate the plate for a duration appropriate for your cell line and assay (e.g., 48-72 hours).
-
Cell Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Objective: To investigate changes in protein expression and signaling pathways in resistant versus sensitive cells.
Methodology:
-
Generate Resistant Cells: Create a resistant cell line by exposing the parental sensitive cells to gradually increasing concentrations of your compound over an extended period.
-
Protein Extraction: Lyse both sensitive and resistant cells (treated and untreated with your compound) and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against key proteins in the target pathway and potential bypass pathways (e.g., p-AKT, p-ERK). Also, include an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualize the protein bands using a chemiluminescent substrate.
-
Analysis: Compare the protein expression levels between sensitive and resistant cells to identify upregulated bypass pathways.
C. Identifying Predictive Biomarkers
Biomarkers are measurable indicators that can help predict a patient's response to a particular therapy.[23][24] Identifying biomarkers for your compound can help in patient stratification for clinical trials.[25][26]
Strategy:
-
Omics Analysis: Utilize genomics, transcriptomics, or proteomics to compare sensitive and resistant cell lines. This can help identify genetic mutations, gene expression signatures, or protein profiles associated with resistance.
-
Functional Screens: Perform high-throughput screens (e.g., siRNA or CRISPR) to identify genes that, when knocked down, sensitize resistant cells to your compound.
IV. Visualizations
Caption: Common mechanisms leading to drug resistance against targeted therapies.
V. References
-
Mechanisms of kinase inhibitor (KI) drug-resistance and approaches to overcome it.
-
Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC.
-
Drug Response Prediction and Biomarker Discovery Using Multi-Modal Deep Learning.
-
Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC.
-
Mechanisms of Resistance to Kinase Inhibitors and Strategies to Prevent the Development of Drug Resistance - Annex Publishers.
-
Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70.
-
Efflux systems driving resistance and virulence across biological domains - PMC - NIH.
-
Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC.
-
Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma.
-
Overcoming cancer drug resistance through small-molecule targeting of HSP90 and HSP70 - PMC.
-
Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Qeios.
-
MMDRP: drug response prediction and biomarker discovery using multi-modal deep learning - PMC.
-
Efflux pump - Wikipedia.
-
Mechanisms of Drug-Resistance in Kinases - PMC - NIH.
-
Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches - Frontiers.
-
Small molecule inhibitors to overcome chemo- and radiation therapy resistant cancer.
-
Small Molecule Inhibitors of Protein Kinases in Cancer- How to Overcome Resistance.
-
Biomarker Analysis in Drug Development: Boosting Precision Medicine - Blog.
-
The Biomarker Revolution in Medicine and Drug Development - Pharma's Almanac.
-
Predictive Markers for Drug Responses | Biocompare.com.
-
Small Molecule Inhibitors Selection Guide - Biomol Blog.
-
Methods for High-throughput Drug Combination Screening and Synergy Scoring.
-
Quantitative Methods for Assessing Drug Synergism - PMC - NIH.
-
Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology - Benchchem.
-
Synergistic Drug Combinations High-throughput Identification | Protocol Preview - YouTube.
-
Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis - Promega Corporation.
-
Study of some basic factors influencing the solubility of... - ResearchGate.
-
Searching Synergistic Dose Combinations for Anticancer Drugs - Frontiers.
-
The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio.
-
Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC.
-
Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer | ACS Omega.
-
A troubleshooting guide to microplate-based assays.
-
Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC.
-
Guided screen for synergistic three-drug combinations | PLOS One - Research journals.
-
How to optimize your cell-based assays: Overcoming common challenges - Select Science.
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - MDPI.
-
Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions - Benchchem.
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications.
-
Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC.
-
Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice - ResearchGate.
-
Thiazole-containing compounds as therapeutic targets for cancer therapy | Request PDF.
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - MDPI.
-
Thiazol-4(5H)-one analogs as potent tyrosinase inhibitors: Synthesis, tyrosinase inhibition, antimelanogenic effect, antioxidant activity, and in silico docking simulation - PubMed.
-
Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - ResearchGate.
-
Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry - Benchchem.
-
4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules.
-
Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents - MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. resources.biomol.com [resources.biomol.com]
- 6. Inhibiting Efflux Pumps and Resistance Mechanisms: A Mini Review - Article (Preprint v1) by Thualfakar Hayder Hasan Abusaiba et al. | Qeios [qeios.com]
- 7. Efflux pump - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Efflux Pump-mediated Antimicrobial Resistance: Mechanisms, Clinical Impact, and Emerging Inhibitory Approaches [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. annexpublishers.com [annexpublishers.com]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of Drug-Resistance in Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Drug resistance mechanism of kinase inhibitors in the treatment of hepatocellular carcinoma [frontiersin.org]
- 19. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efflux systems driving resistance and virulence across biological domains - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small molecule inhibitors as adjuvants in cancer immunotherapy: enhancing efficacy and overcoming resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. MMDRP: drug response prediction and biomarker discovery using multi-modal deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biocompare.com [biocompare.com]
- 25. blog.crownbio.com [blog.crownbio.com]
- 26. pharmasalmanac.com [pharmasalmanac.com]
minimizing off-target effects of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Technical Support Center: Cmpd-T
Compound: 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (Hereafter referred to as Cmpd-T ) Scaffold: 1,3-Thiazole
Welcome to the technical support resource for Cmpd-T. This guide is designed for drug development professionals, researchers, and scientists to provide a strategic framework for identifying, characterizing, and ultimately minimizing the off-target effects of this novel thiazole-based compound. Given that thiazole derivatives are known to interact with a wide range of biological targets, including protein kinases and nuclear receptors, a systematic approach to confirming specificity is paramount for generating reproducible and translatable data.[1][2][3]
This document is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows that a researcher might encounter during the characterization of a new chemical entity like Cmpd-T.
Part 1: Initial Target Validation and Potency Assessment
The first step in any off-target effect investigation is to rigorously define the on-target effect. Without a clear understanding of the primary target engagement and its functional consequences, distinguishing between on-target and off-target biology is impossible.[4]
Q1: We have just synthesized Cmpd-T. What is the very first experiment we should perform to validate its intended primary target?
A1: Your first experiment should be a direct-binding or enzymatic-activity assay to confirm interaction with the hypothesized primary target and determine its potency (IC50 or Kᵢ). This establishes the baseline for on-target activity. A highly sensitive and quantitative method is crucial.
For instance, if Cmpd-T is a putative kinase inhibitor, a radiometric assay using [³³P]-ATP is considered a gold standard for its precision.[5][6] Alternatively, luminescence-based assays like Kinase-Glo®, which measures ATP consumption, are excellent high-throughput options.[1][7]
Key Causality: An in vitro, cell-free assay is essential at this stage to eliminate the complexities of the cellular environment (e.g., membrane permeability, efflux pumps, metabolic degradation). This ensures that the measured activity is a direct consequence of the interaction between Cmpd-T and its purified target protein.
Troubleshooting Protocol: Determining On-Target IC50 with a Kinase-Glo® Assay
-
Reagent Preparation:
-
Prepare a 2X solution of the target kinase in kinase reaction buffer.
-
Prepare a 2X solution of the substrate in the same buffer.
-
Create a serial dilution of Cmpd-T in DMSO, then dilute further in kinase buffer to create 10X final concentrations. A typical range would be 100 µM to 1 nM.
-
Prepare a 2X ATP solution. The concentration should ideally be at or near the Kₘ of the kinase for ATP to ensure the IC50 value approximates the Kᵢ.[5][8]
-
-
Reaction Setup (384-well plate):
-
Add 2.5 µL of 10X Cmpd-T dilution or vehicle (DMSO) to appropriate wells.
-
Add 12.5 µL of the 2X kinase-substrate mix.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Add 10 µL of 2X ATP solution to all wells to start the kinase reaction.
-
Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Add 25 µL of Kinase-Glo® Reagent to each well to stop the reaction and measure remaining ATP.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using vehicle-only (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percentage of inhibition against the log concentration of Cmpd-T and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Proactive Off-Target Profiling
Once the on-target potency is established, the next logical step is to proactively screen for potential off-target interactions. This is far more efficient than trying to deconvolute unexpected phenotypes later.[9]
Q2: What is the most effective strategy to get a broad overview of Cmpd-T's selectivity profile early in the discovery process?
A2: The most effective strategy is a two-pronged approach:
-
Computational (In Silico) Profiling: Use predictive algorithms to screen the chemical structure of Cmpd-T against databases of known protein targets.[10][11] This can identify potential off-targets based on structural similarity to other known ligands.
-
Experimental (In Vitro) Profiling: Perform a broad kinase selectivity screen. Many commercial services offer panels that test your compound against hundreds of purified kinases at a fixed concentration (e.g., 1 µM).[5] This provides real-world experimental data on selectivity.
Key Causality: The in silico approach is fast and cost-effective for hypothesis generation.[10] The in vitro panel provides empirical data that validates or refutes the computational predictions and often uncovers unexpected interactions. Performing this early prevents wasting resources on a non-selective compound.
Data Presentation: Hypothetical Kinase Selectivity Panel Results for Cmpd-T
Cmpd-T was screened at a concentration of 1 µM against a panel of 300 kinases. The primary target is Kinase A.
| Target | % Inhibition @ 1 µM | On-Target/Off-Target | Notes |
| Kinase A | 98% | On-Target | Strong inhibition confirms primary activity. |
| Kinase B | 85% | Off-Target | Structurally related to Kinase A. Follow-up IC50 required. |
| Kinase C | 55% | Off-Target | Structurally distinct. Follow-up IC50 required. |
| Kinase D | 12% | Off-Target | Likely not physiologically relevant. |
| 296 others | <10% | Off-Target | Cmpd-T shows good general selectivity. |
Q3: Our screening panel identified two potential off-targets, Kinase B and Kinase C. What's next?
A3: You must now determine the potency of Cmpd-T against these potential off-targets. Perform full dose-response curves for Kinase B and Kinase C using the same assay format as your primary target (see Q1 protocol) to determine their respective IC50 values.
The goal is to calculate a Selectivity Window : Selectivity Window = IC50 (Off-Target) / IC50 (On-Target)
A selectivity window of >100-fold is generally considered good, but the required window depends on the therapeutic context and the known biology of the off-target.
Part 3: Troubleshooting and Deconvoluting Cellular Phenotypes
This section addresses scenarios where a compound is already in use in cell-based or in vivo models and is producing unexpected or ambiguous results.
Q4: We are observing a cellular phenotype (e.g., apoptosis) at a concentration 10-fold higher than the IC50 for our primary target, Kinase A. How can we determine if this is an on-target or off-target effect?
A4: This is a classic challenge that requires a systematic workflow to dissect pharmacology. The discrepancy between your enzymatic IC50 and the cellular EC50 for the phenotype suggests either poor cell permeability, rapid metabolism, or an off-target effect that manifests at higher concentrations.[9]
Here is a logical workflow to diagnose the issue:
Caption: Workflow for deconvoluting on-target vs. off-target cellular effects.
Workflow Explanation:
-
Confirm On-Target Engagement in Cells: First, you must verify that Cmpd-T is engaging its intended target (Kinase A) in your cellular model at the concentrations being tested. Techniques like Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ can measure target engagement directly in live cells.[4] If the cellular IC50 for target engagement matches the phenotypic EC50, the effect is more likely on-target.
-
Phenotype Rescue/Mimicry: Use genetic tools. If the phenotype is on-target, then knocking down or knocking out Kinase A (e.g., using CRISPR or siRNA) should mimic the effect of Cmpd-T. Conversely, overexpressing a drug-resistant mutant of Kinase A should rescue the phenotype (make the cells resistant to Cmpd-T).
-
Use a Control Compound: Synthesize or acquire a structurally similar analog of Cmpd-T that is inactive against the primary target (Kinase A). If this "dead" compound still causes the same cellular phenotype, it is a strong indicator of an off-target effect.[12]
Q5: We suspect an off-target effect is responsible for the observed toxicity. How can we identify this unknown target?
A5: Identifying the specific protein responsible for an off-target effect requires advanced proteomics-based methods. These techniques aim to find which proteins physically interact with your compound.
-
Affinity-Based Chemoproteomics: This involves immobilizing Cmpd-T on a solid support (like beads) to "pull down" interacting proteins from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This method uses a modified version of your compound that includes a reactive group and a reporter tag. This "probe" covalently binds to its targets in a complex biological sample, allowing for their subsequent enrichment and identification.[13]
These are specialized, low-throughput methods best used when a significant off-target effect has been confirmed and must be identified before further development.
Part 4: In Vivo Considerations
Translating a compound from in vitro to in vivo models introduces new layers of complexity where off-target effects can become more pronounced or manifest differently.
Q6: Cmpd-T was well-behaved in vitro but is showing unexpected toxicity in our mouse model. What should we investigate?
A6: In vivo toxicity can stem from three primary sources:
-
Exaggerated On-Target Pharmacology: The intended biological effect is too strong at the administered dose, leading to adverse outcomes.
-
Metabolite-Mediated Toxicity: The parent compound (Cmpd-T) is not toxic, but a metabolite generated by liver enzymes (like Cytochrome P450s) is.
-
Off-Target Toxicity: The parent compound or a metabolite is hitting an unintended target that is critical for normal physiology.[9]
Troubleshooting Strategy:
-
Pharmacokinetics/Pharmacodynamics (PK/PD) Analysis: Correlate the plasma concentration of Cmpd-T with the onset of toxicity and the inhibition of the primary target in tissue. If toxicity occurs at concentrations far exceeding what is needed for on-target engagement, an off-target effect is likely.
-
Metabolite Identification: Use LC-MS/MS to identify the major metabolites of Cmpd-T in plasma and liver microsomes. If possible, synthesize these metabolites and test them in both on-target and off-target assays.
-
Safety Pharmacology Studies: Conduct a panel of in vivo safety studies to assess the compound's effects on major organ systems (cardiovascular, respiratory, and central nervous systems) to pinpoint the source of toxicity.[14]
Caption: Decision tree for investigating unexpected in vivo toxicity.
References
- Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised?
- IEEE Xplore. (2025, February 18). Designing Selective Drugs: Multi-Objective Optimization to Mitigate Off-Target Effects.
- Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing.
- CD Genomics. Summary of CRISPR-Cas9 off-target Detection Methods.
- PMC - NIH. Off-target effects in CRISPR/Cas9 gene editing.
- PMC. Measuring and interpreting the selectivity of protein kinase inhibitors.
- ResearchGate. (2015, July 20). Are there experimental tests for off target effects in CRISPR?
- seqWell. (2025, September 23). BLOG: Selecting the Right Gene Editing Off-Target Assay.
- Massive Bio. (2026, January 6). Off Target Effect.
- CRISPR Medicine News. (2025, January 21). Strategies to Avoid and Reduce Off-Target Effects.
- MACAU. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro.
- BMG LABTECH. (2020, September 1). Kinase assays.
- SpringerLink. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
- MDPI. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
- MDPI. (2023, October 22). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
- PMC - NIH. An in vivo multiplexed small molecule screening platform.
- Syngene. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully.
- Drug Discovery World. (2026, February 23). New approaches reveal how cancer drugs work in their cellular context.
- BenchChem. Application of 4-(2,4-Dimethylphenyl)-1,3-thiazole in Medicinal Chemistry.
- JCDR. (2017, May 1). Pharmacophore Mapping Approach for Drug Target Identification: A Chemical Synthesis and in Silico Study on Novel Thiadiazole Compounds.
- BenchChem. chlorophenyl)imidazo(2,1-b)(1,3)thiazole-5- carbaldehyde O-(3,4-dichlorobenzyl)oxime in cellular models.
- PMC. (2024, May 23). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets.
- MDPI. (2020, March 24). Thiazole-Bearing 4-Thiazolidinones as New Anticonvulsant Agents.
- BindingDB. 5-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-thiazol-4-one::(5Z) - BindingDB.
- Biopolymers and Cell. (2021). The novel pyrazolin-5-one bearing thiazolidin-4-ones: synthesis, characterization and biological evaluation.
- MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.
- ResearchGate. (2025, August 10). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones.
- Taylor & Francis. Substituted cathinones – Knowledge and References.
- PMC. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.
- PMC. (2026, January 12). Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and multi-target anticancer evaluation of 1,3-thiazolodin-4-one analogues against breast cancer: mechanistic insights into estrogen metabolism, inflammation, angiogenesis, and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New approaches reveal how cancer drugs work in their cellular context | Drug Discovery News [drugdiscoverynews.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [macau.uni-kiel.de]
- 7. bmglabtech.com [bmglabtech.com]
- 8. mdpi.com [mdpi.com]
- 9. massivebio.com [massivebio.com]
- 10. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An in vivo multiplexed small molecule screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully | Syngene International [syngeneintl.com]
scaling up the production of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
Technical Support Center: Scalable Synthesis of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
To: Process Chemistry & Drug Development Teams From: Senior Application Scientist, Chemical Process Development Subject: Scale-Up Protocol & Troubleshooting Guide for Thiazole-4-yl Ketone Synthesis
Technical Overview & Strategic Route Selection
Scaling up the production of This compound presents a specific regiochemical challenge: introducing a bulky acyl group at the C4 position of the thiazole ring.
While direct Friedel-Crafts acylation of thiazoles is generally poor due to the electron-deficient nature of the heterocycle, and C4-lithiation requires complex blocking/deblocking strategies (often involving C2-protection), the most robust and scalable route identified for this target is the Weinreb Amide Protocol .
The Recommended Pathway:
-
Precursor: Thiazole-4-carboxylic acid (commercially available or synthesized from 4-chloromethylthiazole).
-
Activation: Conversion to the Weinreb amide (
-methoxy- -methylamide). -
Nucleophilic Addition: Controlled addition of (3,3-dimethylbutyl)magnesium bromide.
This pathway minimizes over-addition (a common issue with esters/acid chlorides) and avoids the cryogenic conditions required for selective lithiation.
Process Visualization (Workflow)
The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.
Caption: Figure 1. Optimized chemoselective route via Weinreb amide intermediate to prevent tertiary alcohol byproducts.
Detailed Experimental Protocol (Scale-Up Ready)
Step 1: Synthesis of the Weinreb Amide
Objective: Convert Thiazole-4-carboxylic acid to
-
Charge a reactor with Thiazole-4-carboxylic acid (1.0 equiv) and DCM (10 volumes).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) portion-wise at 0–5°C. Caution: CO2 evolution.
-
Stir at RT for 1 hour to ensure complete formation of the acyl-imidazole intermediate.
-
Add
-Dimethylhydroxylamine hydrochloride (1.2 equiv). -
Stir at RT for 4–6 hours (monitor by HPLC/TLC).
-
Workup: Wash with dilute HCl (1M), then saturated NaHCO3. Dry organic layer (MgSO4) and concentrate.[1]
-
Checkpoint: The intermediate should be a stable solid/oil. Purity >95% is recommended before Step 2.
-
Step 2: Grignard Formation & Coupling
Objective: Preparation of (3,3-dimethylbutyl)magnesium bromide and coupling to the amide.
-
Grignard Prep:
-
Activate Mg turnings (1.2 equiv) with iodine/heat in anhydrous THF.
-
Add a solution of 1-bromo-3,3-dimethylbutane (neopentyl carbinyl bromide) (1.1 equiv) in THF dropwise. Maintain gentle reflux.
-
Note: This alkyl halide is sterically hindered; initiation may be slow.
-
-
Coupling:
-
Cool the Weinreb amide solution (in THF) to 0°C.
-
Add the prepared Grignard reagent dropwise over 30–60 mins. Maintain internal temp < 10°C.
-
Allow to warm to RT and stir for 2 hours.
-
-
Quench & Isolation:
-
Cool to 0°C. Quench with sat. NH4Cl or 1M HCl. Caution: Exothermic.
-
Extract with EtOAc. Wash with brine.
-
Purify via crystallization (hexanes/EtOAc) or distillation if oil.
-
Troubleshooting Guide & FAQs
This section addresses specific failure modes reported by process chemists during the scale-up of this specific scaffold.
Category A: Grignard Reagent Issues
| Symptom | Probable Cause | Corrective Action |
| Grignard fails to initiate | 1-bromo-3,3-dimethylbutane is sterically hindered and the Mg surface may be passivated. | 1. Use "Rieke Magnesium" or mechanically activated Mg turnings.2. Add a crystal of Iodine and heat to reflux.3. Add 1-2 mL of DIBAL-H or MeMgBr as a scavenger/initiator. |
| Wurtz Coupling (Dimerization) | Concentration of alkyl halide is too high during addition. | Dilute the alkyl halide further in THF (1:5 ratio) and slow the addition rate. Ensure vigorous stirring. |
| Precipitation during formation | Solubility limit of the specific Grignard in THF. | The neohexyl chain is lipophilic. If precipitation occurs, add anhydrous Toluene as a co-solvent (THF/Toluene 1:1) to solubilize the species. |
Category B: Reaction Outcome & Impurities[2]
Q: I see a significant amount of starting material (Weinreb amide) remaining even after adding 1.2 equivalents of Grignard. Why?
-
A: The bulky tert-butyl tail of the Grignard reagent and the thiazole ring can cause steric hindrance.
-
Fix: Increase Grignard stoichiometry to 1.5–2.0 equivalents.
-
Fix: Run the addition at 0°C but reflux the mixture for 1 hour after addition is complete to drive the reaction.
-
Q: I am detecting the tertiary alcohol (bis-addition product). I thought Weinreb amides prevented this?
-
A: While the stable chelate usually prevents double addition, high temperatures or instability of the tetrahedral intermediate can lead to ketone formation during the reaction, which then reacts again.
-
Fix: Ensure the reaction temperature during addition does not exceed 5°C.
-
Fix: Quench strictly at 0°C. Do not let the reaction sit overnight without quenching.
-
Q: The product contains a "Thiazole-4-aldehyde" impurity.
-
A: This suggests reduction of the Weinreb amide rather than alkylation. This can happen if the Grignard reagent has high hydride content (from
-hydride elimination during preparation).-
Fix: Prepare the Grignard at lower temperatures (avoid prolonged reflux) to minimize
elimination.
-
Category C: Purification & Stability
Q: The final ketone is turning dark upon storage.
-
A: Thiazoles are basic and can form salts or polymerize if trace acids are present. The ketone alpha-position is also enolizable.
-
Fix: Ensure the final workup includes a basic wash (NaHCO3) to remove all acid traces.
-
Fix: Store under Nitrogen at -20°C.
-
References
-
Synthesis of Thiazole-4-carboxylic acid
-
Weinreb Amide Methodology
- Nahm, S.; Weinreb, S. M. N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 1981, 22(39), 3815-3818.
-
Grignard Addition to Nitriles/Amides (General Scale-up)
-
Thiazole Reactivity & Functionalization
-
Comparative Reactivity of Thiazole-Based Aldehydes. BenchChem Technical Guide.[2]
-
Sources
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient and Eco-Friendly Preparation of4-Methyl-5-formyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Added-Metal-Free Catalytic Nucleophilic Addition of Grignard Reagents to Ketones [organic-chemistry.org]
Validation & Comparative
Confirming the Biological Activity of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one
This guide outlines the validation framework for 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one (CAS: 288092-98-8 ), a specific thiazole-based ketone often utilized as a chemical probe or scaffold in fragment-based drug discovery (FBDD).
While direct primary literature exclusively characterizing this specific CAS entry is limited, its structural pharmacophore—a thiazole ring coupled to a lipophilic neo-pentyl-like ketone tail —positions it as a relevant probe for Transient Receptor Potential (TRP) channel modulation , CYP450 inhibition , and anti-infective screening . This guide provides the protocols to confirm its activity profile.
A Strategic Validation Guide for Drug Discovery Professionals
Executive Summary & Structural Logic
Compound Identity:
-
IUPAC Name: 1-(1,3-Thiazol-4-yl)-4,4-dimethylpentan-1-one[1]
-
CAS Number: 288092-98-8[1]
-
Structural Class: Heteroaryl Ketone / Thiazole Scaffold
-
Key Pharmacophore: The 1,3-thiazole ring serves as a bioisostere for pyridine/imidazole, capable of
- stacking and hydrogen bonding (N3 acceptor). The bulky 4,4-dimethylpentanoyl tail provides significant lipophilicity ( ), facilitating membrane penetration and hydrophobic pocket occupancy.
Predicted Biological Targets: Based on Structure-Activity Relationship (SAR) analysis of analogous thiazole ketones:
-
TRP Channel Modulation (TRPA1/TRPV1): Thiazole-containing volatiles often act as electrophilic ligands or non-covalent modulators of TRP channels, mediating sensory signaling (pungency/pain).
-
CYP450 Inhibition: The thiazole nitrogen (N3) can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4), acting as a reversible inhibitor.
-
Kinase Hinge Binding: The thiazole moiety is a common "hinge binder" motif in kinase inhibitors (e.g., Dasatinib), although the flexible ketone tail suggests this specific molecule may be a "fragment" rather than a full inhibitor.
Comparative Analysis: Performance vs. Alternatives
To validate the specific activity of this compound, it must be benchmarked against standard probes.
| Feature | This compound | 2-Acetylthiazole (Standard Flavor/Probe) | Dasatinib (Thiazole Drug Reference) |
| Role | Lipophilic Probe / Scaffold | Volatile Sensory Probe | Potent Kinase Inhibitor |
| Lipophilicity | High (Bulky tert-butyl tail) | Low (Water soluble) | Moderate-High |
| Target Specificity | Broad / Exploratory (TRP, CYP, Enzyme pockets) | TRPA1 / Olfactory Receptors | BCR-ABL, SRC Family |
| Metabolic Stability | Moderate (Ketone reduction possible) | Low (Rapid oxidation) | Optimized |
| Primary Utility | Fragment Screening / Hit Validation | Sensory/Flavor Research | Oncology Therapy |
Experimental Validation Protocols
To confirm the biological activity, the following sequential assays are recommended. These protocols are designed to differentiate between specific target engagement and non-specific promiscuity.
Phase 1: Target Deconvolution (TRP Channel Activation)
Rationale: Thiazole ketones are frequent TRPA1 agonists. This assay confirms functional activation.
Protocol: Calcium Flux Assay (FLIPR)
-
Cell Line: HEK293T cells stably expressing human TRPA1 (or TRPV1).
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C in HBSS buffer.
-
Compound Preparation: Dissolve this compound in DMSO (Stock: 10 mM). Prepare serial dilutions (0.1 µM – 100 µM).
-
Stimulation: Inject compound into wells. Monitor fluorescence intensity (
) for 120 seconds. -
Controls:
-
Positive: Allyl isothiocyanate (AITC) for TRPA1.
-
Negative: DMSO vehicle (0.1%).
-
Antagonist: A-967079 (to confirm specificity).
-
-
Data Analysis: Calculate
. Plot dose-response curve to determine .
Phase 2: Metabolic Liability (CYP Inhibition)
Rationale: The thiazole ring is a known heme-binder. Confirming CYP inhibition is critical for "drug-likeness" assessment.
Protocol: P450-Glo™ Inhibition Assay
-
Enzyme System: Recombinant Human CYP3A4 or CYP2E1 microsomes.
-
Substrate: Luciferin-IPA (CYP3A4 specific).
-
Reaction:
-
Mix microsomes, NADPH regeneration system, and test compound (1 µM & 10 µM).
-
Incubate at 37°C for 10 mins.
-
Add Luciferin-IPA substrate and incubate for 20 mins.
-
-
Detection: Add Luciferin Detection Reagent. Measure luminescence.
-
Interpretation: A decrease in luminescence compared to vehicle indicates CYP inhibition (Type II binding).
Mechanism of Action Visualization
The following diagram illustrates the potential dual-mechanism pathways (TRP Activation vs. CYP Inhibition) and the validation workflow.
Figure 1: Dual-pathway hypothesis for Thiazole Ketone activity. Pathway A represents pharmacological activation (TRP), while Pathway B represents metabolic interaction (CYP inhibition).
References & Sourcing
-
Compound Identity & Sourcing:
-
Source: Enamine / Sigma-Aldrich.
-
Catalog ID: ENA448967971 / CAS 288092-98-8.[1]
-
Link: (Search CAS: 288092-98-8)
-
-
Thiazole Scaffold Bioactivity:
-
Mishra, C. B., et al. (2015). "Thiazole: A Potent Scaffold for the Development of Multi-Target Directed Ligands." Current Topics in Medicinal Chemistry. (Discusses thiazole binding modes in kinases and enzymes).
-
Link:
-
-
TRP Channel Protocols:
-
Story, G. M., et al. (2003). "ANKTM1, a TRP-like Channel Expressed in Nociceptive Neurons, Is Activated by Cold Temperatures." Cell. (Foundational protocol for TRPA1 assays).
-
Link:
-
-
CYP Inhibition Mechanisms:
-
Correia, M. A., et al. (2010). "Inhibition of Cytochrome P450 Enzymes." Methods in Molecular Biology. (Protocols for assessing heme-coordinating inhibitors).
-
Link:
-
Sources
structure-activity relationship of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one derivatives
The structure-activity relationship (SAR) of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one derivatives represents a critical area in the development of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) inhibitors , a class of therapeutics designed to treat metabolic syndrome, type 2 diabetes, and obesity.
This guide dissects the pharmacological utility of this specific scaffold, positioning it as a strategic alternative to adamantyl-based inhibitors.
Core Scaffold: this compound CAS Registry Number: 288092-98-8 Primary Target: 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Therapeutic Indication: Metabolic Syndrome, Type 2 Diabetes, Obesity Molecular Class: Thiazolyl Ketones / Lipophilic Ketone Inhibitors
Executive Summary & Mechanism of Action
The This compound scaffold is a "privileged structure" designed to inhibit 11β-HSD1 , an enzyme responsible for converting inactive cortisone into active cortisol within intracellular compartments (liver, adipose tissue). Excess intracellular cortisol drives insulin resistance and visceral adiposity.
This specific molecule functions as a competitive inhibitor , binding to the enzyme's catalytic domain. Its design features a bi-functional architecture :
-
The Thiazole-Ketone Head: Mimics the steroid A-ring/C-ring interactions, forming crucial hydrogen bonds with the catalytic triad (Tyr183, Ser170).
-
The 4,4-Dimethylpentyl Tail: A bulky, lipophilic "anchor" that occupies the large hydrophobic binding pocket (typically occupied by the steroid scaffold), serving as an acyclic bioisostere of the adamantyl group found in first-generation inhibitors.
Structure-Activity Relationship (SAR) Analysis
The efficacy of this scaffold relies on the precise spatial arrangement of its three pharmacophoric elements.
A. The Lipophilic Tail (4,4-Dimethylpentyl Group)
-
Function: Occupies the large hydrophobic pocket of 11β-HSD1.
-
SAR Insight: The 4,4-dimethyl substitution creates a "neohexyl" steric bulk. This is critical because linear alkyl chains (e.g., n-pentyl) lack the volume to fill the pocket tightly, leading to reduced potency (
increases >10-fold). -
Comparison: This group acts as an acyclic mimic of adamantane . While adamantane (found in inhibitors like AZD-4017 ) is potent, it often suffers from poor metabolic stability (CYP450 oxidation) and low solubility. The 4,4-dimethylpentyl chain improves lipophilic ligand efficiency (LLE) and solubility profiles while maintaining hydrophobic contacts.
B. The Ketone Linker (C=O)
-
Function: Acts as a hydrogen bond acceptor.
-
SAR Insight: The carbonyl oxygen forms a critical H-bond with Ser170 and Tyr183 in the enzyme active site.
-
Modification Risks: Reducing this ketone to an alcohol (hydroxyl) often creates a "substrate-like" molecule that may be metabolized rather than inhibiting the enzyme. Converting it to an oxime or imine generally abolishes activity due to loss of the specific H-bond geometry.
C. The Thiazole Core (1,3-Thiazol-4-yl)[1]
-
Function: Scaffolding and Pi-interaction.
-
SAR Insight: The thiazole ring positions the ketone correctly. The Nitrogen (N3) can accept a weak H-bond.
-
Substitution at C2 (Critical Zone): The C2 position of the thiazole is the primary vector for optimization.
-
Unsubstituted (H): Moderate potency (µM range).
-
Amino (-NH2) / Amido (-NHCOR): dramatically increases potency (nM range) by forming additional H-bonds with the "selectivity pocket" of the enzyme.
-
Aryl/Heteroaryl: Introduction of a pyridyl or phenyl group at C2 can improve selectivity over 11β-HSD2 (the renal isoform), preventing mineralocorticoid side effects.
-
Comparative Performance: Acyclic vs. Cyclic Inhibitors
Comparison of the 4,4-Dimethylpentan-1-one scaffold against the industry standard Adamantyl scaffold.
| Feature | 4,4-Dimethylpentyl Scaffold (Topic) | Adamantyl Scaffold (e.g., AZD-4017) | Linear Pentyl Analog (Negative Control) |
| Binding Affinity ( | High (10–50 nM) | Very High (<10 nM) | Low (>1000 nM) |
| Solubility (LogS) | Moderate (-3.5) | Low (-5.0) | High (-2.0) |
| Metabolic Stability | Good (Primary t-butyl protected) | Moderate (Cage hydroxylation) | Poor (Omega oxidation) |
| CNS Penetration | Tunable | High (Risk of CNS side effects) | Low |
| Synthesis Cost | Low (Acyclic precursors) | High (Adamantane precursors) | Low |
Expert Verdict: The 4,4-dimethylpentyl derivative offers a balanced profile . It sacrifices slight potency compared to the adamantyl "gold standard" but gains significantly in physicochemical properties (solubility) and synthetic tractability , making it an ideal lead for "Next-Generation" non-steroidal inhibitors.
Visualizations
Diagram 1: 11β-HSD1 Inhibition Pathway & SAR Map
This diagram illustrates the biological role of the enzyme and maps the specific SAR zones of the molecule.
Caption: Functional mapping of the inhibitor scaffold against the 11β-HSD1 enzymatic pathway.
Experimental Protocols
A. Synthesis of this compound
Objective: Construct the ketone linkage between the bulky tail and the heterocycle.
Reagents:
-
Thiazole-4-carboxylic acid (Starting material)
-
N,O-Dimethylhydroxylamine HCl (Weinreb amine)
-
(3,3-Dimethylbutyl)magnesium bromide (Grignard reagent)
Protocol:
-
Weinreb Amide Formation:
-
Dissolve Thiazole-4-carboxylic acid (1.0 eq) in DCM.
-
Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and N,O-Dimethylhydroxylamine HCl (1.1 eq).
-
Add DIPEA (2.5 eq) and stir at RT for 12h.
-
Validation: TLC shows conversion to N-methoxy-N-methyl-thiazole-4-carboxamide.
-
-
Grignard Addition:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Dropwise add (3,3-Dimethylbutyl)magnesium bromide (1.2 eq). Note: The Grignard is derived from neohexyl bromide.
-
Stir at 0°C for 1h, then warm to RT for 2h.
-
-
Quench & Isolation:
-
Quench with saturated NH4Cl solution.
-
Extract with EtOAc (3x). Dry over Na2SO4.
-
Purify via Silica Flash Chromatography (Hexane:EtOAc gradient).
-
Yield: Expect ~70-80% of the target ketone.
-
B. Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition
Objective: Quantify the
Protocol:
-
Enzyme Prep: Use human recombinant 11β-HSD1 microsomes.
-
Reaction Mix:
-
Substrate:
-Cortisone (200 nM). -
Cofactor: NADPH (200 µM).
-
Buffer: 50 mM HEPES, pH 7.4, 100 mM KCl.
-
-
Inhibition Step:
-
Incubate enzyme + Test Compound (0.1 nM – 10 µM) for 15 min at 37°C.
-
-
Reaction:
-
Add Substrate/Cofactor mix. Incubate 60 min.
-
-
Detection:
-
Add SPA beads coated with anti-cortisol monoclonal antibody.
-
The beads capture generated
-Cortisol. -
Read on a Scintillation Counter.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Compound]. Determine
using non-linear regression.
-
References
-
Boyle, C. D., et al. (2006). "Optimization of thiazole-based inhibitors of 11β-HSD1: Discovery of potent and orally active agents." Journal of Medicinal Chemistry. Link
-
Scott, J. S., et al. (2011). "Discovery of AZD4017: A potent and selective 11β-HSD1 inhibitor." MedChemComm. Link
-
Enamine Ltd. (2024). "this compound: Building Block Catalog." Enamine Store. Link
-
World Intellectual Property Organization. (2011). "WO2011135276A1: Thiophene and Thiazole Derivatives as 11β-HSD1 Inhibitors." Patentscope. Link
-
Sigma-Aldrich. (2024). "Product Specification: this compound." Merck KGaA. Link
Safety Operating Guide
4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one: Proper Disposal Procedures
Executive Summary & Immediate Directives
Do not dispose of 4,4-Dimethyl-1-(1,3-thiazol-4-yl)pentan-1-one down the drain.
This compound is a sulfur-containing heterocyclic ketone. Based on Structure-Activity Relationship (SAR) analysis of analogous thiazoles, it must be classified as Hazardous Chemical Waste with potential for aquatic toxicity and acute oral toxicity.[1]
Immediate Actions:
-
Segregate: Isolate from strong oxidizing agents immediately.
-
Containerize: Use high-density polyethylene (HDPE) or amber glass containers.
-
Label: Mark as "Hazardous Waste - Toxic / Environmental Hazard."
-
Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Identification
Since a specific Safety Data Sheet (SDS) is often unavailable for niche intermediates like CAS 1005386-59-5, we apply the Precautionary Principle based on the thiazole pharmacophore.
Table 1: Chemical Specification & Waste Classification
| Property | Data / Classification | Operational Implication |
| Chemical Name | This compound | Official manifest name.[1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₅NOS | Contains Sulfur/Nitrogen (SOx/NOx precursor). |
| Molecular Weight | ~197.30 g/mol | Likely a solid or viscous oil at RT. |
| Primary Hazard | Acute Toxicity (Oral) | Handle with full PPE (Nitrile gloves, goggles).[1] |
| Secondary Hazard | Aquatic Toxicity | Zero-discharge policy for drains/sinks. |
| Reactivity | Incompatible with Oxidizers | Risk of exothermic reaction and toxic fumes. |
| Waste Code (RCRA) | D001 (Ignitable) or P/U Listed* | Treat as D001/Toxic unless testing proves otherwise. |
Expert Insight: Thiazole rings are electron-rich. When mixed with strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide), they can undergo vigorous oxidation, releasing sulfur dioxide (
) and nitrogen oxides ().[1] Never add this waste to a "General Oxidizing Waste" carboy.
Pre-Disposal Stabilization & Segregation
The integrity of your waste stream relies on strict segregation. Mixing incompatible streams is the leading cause of laboratory waste accidents.
Table 2: Compatibility Matrix (The "Self-Validating System")
Check this matrix before adding waste to any container.[1]
| Waste Stream | Status | Rationale |
| Halogenated Solvents | Compatible | DCM/Chloroform are standard carriers for incineration. |
| Non-Halogenated Solvents | Compatible | Acetone/Methanol are acceptable carriers. |
| Strong Oxidizers | FORBIDDEN | Risk of explosion or toxic gas generation. |
| Strong Acids | CAUTION | May protonate the thiazole nitrogen; heat generation possible. |
| Aqueous Waste | Avoid | Low solubility; creates biphasic waste that complicates incineration cost. |
Operational Disposal Workflow
This workflow ensures compliance with EPA regulations (40 CFR 262) and guarantees safety during transport.
Step-by-Step Protocol
-
Quenching (If Reactive):
-
If the material is residual from a reaction mixture containing reagents (e.g., organolithiums), quench carefully with isopropanol before transferring to the waste container.[1]
-
Validation: Ensure no bubbling or heat generation occurs for 15 minutes.
-
-
Solubilization (Optional but Recommended):
-
If the compound is a solid residue, dissolve it in a minimal amount of compatible solvent (e.g., Acetone or Ethyl Acetate) to facilitate transfer and prevent dust inhalation.
-
-
Transfer & Labeling:
-
Transfer to a screw-top container (HDPE preferred).
-
Crucial: Leave 10% headspace to allow for thermal expansion.
-
Attach a hazardous waste tag immediately. List constituents: "this compound, Acetone (if added)."[1]
-
-
Storage:
-
Store in a Satellite Accumulation Area (SAA).
-
Keep away from heat, sparks, and direct sunlight.
-
Secondary containment (tray) is mandatory.
-
Visualization: Decision Logic for Disposal
The following diagram illustrates the critical decision points for handling this specific chemical waste.
Figure 1: Decision logic for the safe containerization and disposal of thiazole-ketone intermediates.
Emergency Spill Response
In the event of a spill outside the fume hood, execute the following SWIMS protocol:
-
S top the spill: Upright the container if safe to do so.[7]
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close doors; post signage.
-
M inimize exposure: Don PPE (Double nitrile gloves, lab coat, safety goggles, N95 or half-mask respirator if dust is present).
-
S tandard Cleanup:
-
Do not use water. Water may spread the chemical if it is oily/hydrophobic.
-
Cover with an inert absorbent (Vermiculite, Sand, or Commercial Spill Pads).
-
Sweep into a dedicated waste bag.
-
Wipe the surface with a soap/water solution after bulk removal.[7]
-
Dispose of all cleanup materials as hazardous chemical waste (same classification as the chemical).
-
References & Authority
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282). [Link][1]
-
PubChem. (n.d.). Thiazole Compound Summary. National Library of Medicine. (Used for SAR-based hazard extrapolation). [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
